4-Ethoxy-3-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-ethoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJMULNQBNBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382320 | |
| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279263-10-4 | |
| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-Ethoxy-3-fluorophenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a substituted arylboronic acid that has emerged as a crucial reagent in organic synthesis and medicinal chemistry.[1] Its utility is primarily anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1][2] The unique structural arrangement, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring, imparts distinct reactivity and selectivity.[1] These substitutions allow for precise modifications in complex organic molecules, making it an invaluable tool for researchers in drug discovery, agrochemical synthesis, and material science.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and handling considerations to empower its effective application in research and development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 279263-10-4 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][3][4][5] |
| Molecular Weight | 183.97 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 108-113 °C / 113 °C (Lit.) | [1][4][5] |
| Boiling Point | 328.1 ± 52.0 °C (Predicted) | [4] |
| Solubility | Soluble in Methanol | [3][4][5][7] |
| pKa | 7.90 ± 0.10 (Predicted) | [3][7] |
Structural Analysis and Spectroscopic Profile
The reactivity and physical characteristics of this compound are a direct consequence of its molecular structure. The boron atom is sp²-hybridized, possessing a vacant p-orbital that confers its Lewis acidic character.[8]
Caption: 2D Structure of this compound.
Key Structural Considerations:
-
Lewis Acidity: The boronic acid moiety, -B(OH)₂, acts as a mild Lewis acid, capable of reversibly binding with diols. This property is fundamental to its use in sensors and bioconjugation.[1][9]
-
Substituent Effects: The ortho fluorine atom and para ethoxy group modulate the electronic properties of the phenyl ring and the acidity of the boron center. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron atom, which can influence its reactivity in coupling reactions and its binding affinity at physiological pH.[10]
-
Dehydration and Boroxine Formation: A well-documented characteristic of phenylboronic acids is their tendency to undergo intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[8][11] This equilibrium can complicate analysis and storage. Consequently, commercial samples are often sold as a mixture containing varying amounts of the corresponding anhydride.[5]
Spectroscopic Analysis:
Confirming the identity and purity of this compound relies on standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all valuable. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine substituent. Spectral data for this compound is available in chemical databases.[12]
-
Mass Spectrometry (MS): Analysis by MS can be challenging due to the low volatility and thermal instability of free boronic acids, which can lead to dehydration in the ion source.[11] Techniques like electrospray ionization (ESI) are often employed, and specialized analytical methods have been developed to minimize boroxine formation and improve signal intensity.[13]
Stability and Handling
While generally stable and easy to handle compared to other organometallic reagents, boronic acids require specific storage and handling procedures to maintain their integrity.[8]
-
Storage: The compound should be stored at room temperature in an inert atmosphere, tightly sealed to protect it from moisture.[3][4][7] Storing in a cool, dark place is also recommended to prevent degradation.[5]
-
Chemical Stability: Boronic acids are susceptible to oxidative degradation, a process that can be significant in biological contexts or in the presence of reactive oxygen species.[9][14] The electronic properties of the aryl ring influence this stability; electron-withdrawing groups can sometimes enhance resistance to oxidation.[14][15] Protodeboronation (cleavage of the C-B bond) can also occur, particularly under harsh acidic or basic conditions.[9]
Experimental Protocols for Physicochemical Characterization
To ensure the quality and suitability of this compound for its intended application, several key analytical procedures should be performed.
Protocol 1: Determination of Melting Point
The melting point is a primary indicator of purity. For boronic acids, this measurement can also reflect a dehydration or decomposition event rather than a true melt, so consistency is key.[11]
Methodology:
-
Sample Preparation: Finely grind a small amount of the crystalline powder.
-
Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Heating Profile: Use a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting range (approx. 110 °C).
-
Measurement: Reduce the heating rate to 1-2 °C/min about 10 °C below the expected melting point.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Compare the observed range to the literature value (108-113 °C).[4] A broad melting range may indicate the presence of impurities or the boroxine form.
Protocol 2: Purity Assessment by Reversed-Phase HPLC
HPLC is a robust technique for quantifying the purity of boronic acids and detecting related impurities.[16]
Caption: General workflow for HPLC analysis of boronic acids.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm).[13][17]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
Start at 5-10% B.
-
Linearly increase to 95% B over 5-10 minutes.
-
Hold at 95% B for 1-2 minutes.
-
Return to initial conditions and equilibrate.
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate purity based on the relative peak area percent. This method should provide good separation of the boronic acid from potential precursors or degradation products.[17]
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the synthesis of biaryl and aryl-heteroaryl motifs, which are prevalent structures in many pharmaceutical agents.
Caption: Role in the Suzuki-Miyaura catalytic cycle.
The reaction involves the coupling of the boronic acid with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base. The ethoxy and fluoro substituents can influence the reaction kinetics and yield by altering the electronic density of the aromatic ring. This makes the compound a valuable building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.[1][16]
Safety and Regulatory Information
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a sophisticated and highly useful chemical intermediate. Its physicochemical properties—governed by the interplay of the boronic acid moiety and the unique electronic effects of its fluoro and ethoxy substituents—make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, stability, and analytical characterization is paramount for its successful implementation in the laboratory. For researchers in pharmaceutical development, agrochemistry, and material science, this compound offers a reliable and versatile pathway to novel and functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 279263-10-4 [m.chemicalbook.com]
- 4. This compound CAS#: 279263-10-4 [amp.chemicalbook.com]
- 5. This compound | 279263-10-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. 279263-10-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound CAS#: 279263-10-4 [m.chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. This compound(279263-10-4) 1H NMR [m.chemicalbook.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. waters.com [waters.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to 4-Ethoxy-3-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Modern Chemistry
For Immediate Release
This technical guide provides an in-depth analysis of 4-Ethoxy-3-fluorophenylboronic acid, a key building block in contemporary organic synthesis. The document outlines its chemical identity, synthesis protocols, unique physicochemical properties, and significant applications in drug discovery and materials science. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and versatile formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1][2] The strategic placement of substituents on the phenyl ring of a boronic acid can profoundly influence its reactivity and the properties of the resulting products. Fluorine and alkoxy groups, in particular, are sought-after substituents in medicinal chemistry for their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide focuses on this compound, a reagent that synergistically combines these features.
Core Compound Profile: this compound
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 279263-10-4 |
| Molecular Formula | C8H10BFO3 |
| Molecular Weight | 183.97 g/mol |
| Synonyms | 4-Ethoxy-3-fluorobenzeneboronic acid |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 113 °C (literature)[3] |
| Solubility | Soluble in methanol and other common organic solvents |
| Storage | Store at room temperature in a dry, well-ventilated place |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. The following protocol is a representative example:
Reaction Scheme:
A representative reaction workflow.
Materials:
-
4-Bromo-1-ethoxy-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2M solution)
-
Toluene
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
Initial Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-1-ethoxy-2-fluorobenzene in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.
-
Borylation: In a separate flask, dissolve trimethyl borate in anhydrous THF. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid until the solution is acidic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with toluene. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a mixture of heptane and toluene.
The Influence of Fluoro and Ethoxy Substituents on Reactivity
The unique reactivity profile of this compound is a direct consequence of the electronic and steric effects of its substituents.
-
Fluorine: The presence of a fluorine atom ortho to the boronic acid group has a significant electron-withdrawing inductive effect. This increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4]
-
Ethoxy Group: The para-ethoxy group is an electron-donating group through resonance. This can modulate the overall electron density of the aromatic ring, influencing its reactivity in cross-coupling reactions.
The interplay of these opposing electronic effects, along with the steric presence of the ortho-fluorine, provides a unique reactivity that can be advantageous in the synthesis of specific target molecules.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[3]
Case Study: Synthesis of Kinase Inhibitors
While specific examples directly citing the use of this compound can be proprietary, its structural motif is found in potent kinase inhibitors. For instance, the core structure of BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, features a substituted aminopyridinyloxy-fluorophenyl moiety.[5] The synthesis of such molecules often relies on the Suzuki-Miyaura coupling of a substituted phenylboronic acid with a heterocyclic partner.
Illustrative Suzuki-Miyaura Coupling Workflow:
Generalized Suzuki-Miyaura coupling cycle.
The rationale for using this compound in such syntheses often stems from the desire to introduce the 4-ethoxy-3-fluorophenyl motif, which can impart favorable pharmacokinetic properties and enhance binding interactions with the target protein.
Applications in Materials Science
The principles that make substituted biaryls attractive for medicinal chemistry also apply to materials science. The Suzuki-Miyaura coupling is a key method for synthesizing conjugated organic molecules used in Organic Light-Emitting Diodes (OLEDs).[6][7] While specific examples are often proprietary, the introduction of fluorinated and ethoxylated phenyl rings can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and photophysical characteristics (e.g., emission wavelength and quantum yield) of organic materials.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Suppliers
This compound is commercially available from a number of chemical suppliers, including:
-
Sigma-Aldrich (Merck)
-
Tokyo Chemical Industry (TCI)
-
Fisher Scientific
-
Chem-Impex
-
Angene Chemical
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its unique combination of ortho-fluoro and para-ethoxy substituents provides a nuanced reactivity profile that is highly valuable in the construction of complex molecules for medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and applications empowers researchers to leverage this reagent for the development of innovative new compounds.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethoxy-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 4-Ethoxy-3-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document provides a comprehensive, theoretically grounded prediction and interpretation of the NMR data. This analysis is founded on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. The guide further outlines a standard protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring researchers can confidently verify these predictions experimentally.
Introduction: The Structural Significance of this compound
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility stems from the synergistic interplay of its functional groups: the boronic acid moiety, which is the reactive center for coupling; the fluorine atom, which can modulate the electronic properties and metabolic stability of resulting products; and the ethoxy group, which influences solubility and can engage in further synthetic modifications.
Accurate structural elucidation is paramount in drug discovery and materials science to establish structure-activity relationships. NMR spectroscopy serves as the gold standard for this purpose, offering unambiguous confirmation of molecular identity and purity. This guide provides a foundational understanding of the expected NMR characteristics of this important synthetic intermediate.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of substituent effects and data from analogous compounds. The predictions are made for a standard deuterated solvent such as DMSO-d₆, which is commonly used for boronic acids due to their good solubility and the ability to observe the exchangeable protons of the B(OH)₂ group.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.45 - 7.55 | Doublet of doublets (dd) | JH-H ≈ 2.0, JH-F ≈ 11.0 | 1H |
| H-5 | 7.05 - 7.15 | Triplet (t) | JH-H ≈ 8.5 | 1H |
| H-6 | 7.35 - 7.45 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-F ≈ 2.0 | 1H |
| -OCH₂CH₃ | 4.05 - 4.15 | Quartet (q) | JH-H ≈ 7.0 | 2H |
| -OCH₂CH₃ | 1.30 - 1.40 | Triplet (t) | JH-H ≈ 7.0 | 3H |
| -B(OH)₂ | 8.00 - 8.20 | Broad singlet (br s) | - | 2H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |
| C-1 (C-B) | 125 - 130 | Not resolved |
| C-2 | 115 - 120 | Doublet, ²JC-F ≈ 3-5 Hz |
| C-3 (C-F) | 152 - 157 | Doublet, ¹JC-F ≈ 240-250 Hz |
| C-4 (C-O) | 147 - 152 | Doublet, ²JC-F ≈ 10-15 Hz |
| C-5 | 118 - 123 | Doublet, ³JC-F ≈ 2-4 Hz |
| C-6 | 128 - 133 | Doublet, ⁴JC-F ≈ 1-2 Hz |
| -OCH₂CH₃ | 64 - 68 | No |
| -OCH₂CH₃ | 14 - 16 | No |
In-Depth Spectral Interpretation
The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the ethoxy, fluoro, and boronic acid substituents.
Analysis of the ¹H NMR Spectrum
-
Aromatic Protons (H-2, H-5, H-6): The aromatic region will display three distinct signals.
-
H-5: This proton is ortho to the electron-donating ethoxy group and meta to the boronic acid and fluorine. It is expected to be the most shielded of the aromatic protons, appearing as a triplet due to coupling with its two neighbors (H-6 and the proton at position 5).
-
H-6: This proton is ortho to the boronic acid group and meta to the fluorine. It will appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with the fluorine atom.
-
H-2: This proton is ortho to both the boronic acid and the fluorine atom, making it the most deshielded. It will appear as a doublet of doublets due to coupling with H-6 and a significant ortho H-F coupling.
-
-
Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will present as a classic ethyl pattern: a quartet for the methylene (-OCH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.
-
Boronic Acid Protons (-B(OH)₂): The two protons on the hydroxyl groups of the boronic acid are acidic and will typically appear as a broad singlet. Their chemical shift can be highly dependent on the solvent, concentration, and water content.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is particularly informative due to the large chemical shift dispersion and the presence of carbon-fluorine couplings.
-
Aromatic Carbons:
-
C-3 (C-F): The carbon directly attached to the fluorine atom will exhibit the largest one-bond C-F coupling constant (¹JC-F), typically in the range of 240-250 Hz, and will be significantly deshielded.
-
C-4 (C-O): The carbon bearing the ethoxy group will also be deshielded and will show a two-bond coupling to fluorine (²JC-F).
-
C-1 (C-B): The ipso-carbon attached to the boron atom often shows a broader signal and its chemical shift can be variable.
-
The remaining aromatic carbons will show smaller, long-range couplings to the fluorine atom, which aids in their assignment.
-
-
Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) will appear further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting choice for boronic acids.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Shim the magnetic field to achieve good resolution and lineshape, using the solvent deuterium lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set an appropriate spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width to encompass all expected carbon resonances (e.g., 0 to 170 ppm).
-
A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with numbering for NMR assignment.
Mass spectrometry analysis of 4-Ethoxy-3-fluorophenylboronic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Ethoxy-3-fluorophenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a critical reagent in modern pharmaceutical development and organic synthesis.[1] As researchers, scientists, and drug development professionals, a robust understanding of the analytical behavior of this molecule is paramount for reaction monitoring, purity assessment, and impurity profiling. This document moves beyond standard protocols to explain the underlying principles and causalities behind methodological choices, ensuring a self-validating approach to your analytical workflows.
Introduction: The Analytical Significance of this compound
This compound (Molecular Formula: C₈H₁₀BFO₃, Molecular Weight: 183.97 g/mol ) is a versatile organoboron compound integral to various chemical transformations.[1][2] Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3][4][5] The presence of the ethoxy and fluoro substituents on the phenyl ring enhances its reactivity and selectivity, making it a valuable building block.[1]
However, the analysis of boronic acids by mass spectrometry presents unique challenges. Their high polarity and inherent tendency to undergo dehydration to form cyclic anhydrides (boroxines) can complicate spectral interpretation.[6][7][8] Therefore, a carefully designed analytical strategy is essential for achieving accurate and reproducible results.
| Property | Value | Reference |
| CAS Number | 279263-10-4 | [1][2] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][2] |
| Molecular Weight | 183.97 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 113 °C | [1] |
Core Principles of Mass Spectrometric Analysis
The successful analysis of this compound hinges on the strategic selection of ionization techniques, mass analyzers, and chromatographic conditions. The goal is to maximize the signal of the target analyte while minimizing undesirable in-source reactions.
Ionization: Generating the Analyte Ion
Due to the acidic nature of the boronic acid moiety, negative-ion mode electrospray ionization (ESI) is the most effective and widely used technique.[9][10][11]
-
Electrospray Ionization (Negative Mode, ESI-): This soft ionization technique is ideal for polar molecules. In a basic mobile phase or with appropriate source conditions, the boronic acid readily deprotonates to form the [M-H]⁻ ion. The key advantage is minimal fragmentation in the source, preserving the molecular ion for detection. Tandem quadrupole mass spectrometry, often coupled with ESI, is a highly sensitive and selective technique for low-level quantification.[12]
-
Electron Ionization (EI): While less common for this class of compounds without derivatization, EI coupled with nano-liquid chromatography (nano-LC) can be a powerful tool.[6][7] EI generates highly reproducible mass spectra rich with structural information from fragmentation, though the high polarity of boronic acids can make them challenging for traditional GC-MS without prior derivatization.[7][13]
Mass Analysis: Separation and Detection
The choice of mass analyzer dictates the level of information obtained, from routine quantification to unambiguous structural confirmation.
-
Tandem Quadrupole (QqQ) MS: This is the workhorse for quantitative analysis. By operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M-H]⁻ of our analyte) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis and impurity detection.[9][12]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide exact mass measurements with high precision (sub-ppm accuracy).[14][15] This capability is indispensable for:
-
Confirming Elemental Composition: HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.[16][17]
-
Identifying Unknowns: It allows for the confident identification of metabolites, degradation products, and impurities by providing their precise molecular formulas.
-
Caption: UPLC-MS/MS workflow for this compound analysis.
Interpreting the Mass Spectrum: From Molecular Ion to Fragments
A thorough analysis requires understanding not only the expected molecular ion but also its potential fragments and common adducts.
Expected Molecular and Adduct Ions
In ESI- analysis, the primary species of interest is the deprotonated molecule. However, boronic acids are known to form dimers or trimers (boroxines) through dehydration, which can complicate spectra.[8] Optimized chromatographic and source conditions are crucial to minimize these species and favor the formation of the monomeric [M-H]⁻ ion.[8]
| Ion Species | Formula | Calculated m/z | Notes |
| Deprotonated Molecule | [C₈H₉BFO₃]⁻ | 183.0603 | The primary target ion for quantification and MS/MS. |
| Formate Adduct | [C₈H₁₀BFO₃ + HCOO]⁻ | 229.0659 | Possible adduct if formic acid is used in the mobile phase. |
| Acetate Adduct | [C₈H₁₀BFO₃ + CH₃COO]⁻ | 243.0815 | Possible adduct if ammonium acetate is used as a buffer.[8][18] |
Tandem MS (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation pattern of the isolated precursor ion.[19] For this compound ([M-H]⁻, m/z 183.06), fragmentation is induced via Collision-Induced Dissociation (CID). While specific literature on this exact molecule's fragmentation is scarce, logical pathways can be predicted based on its structure and general fragmentation rules for related compounds.[20][21][22]
Key fragmentation events include:
-
Loss of Ethylene: A common fragmentation for ethoxy-substituted aromatics, proceeding via a rearrangement to lose C₂H₄ (28.03 Da).
-
Loss of Water: Cleavage involving the boronic acid group can lead to the loss of H₂O (18.01 Da).
-
Cleavage of the C-B bond: Direct cleavage of the bond connecting the phenyl ring to the boronic acid group.
Caption: Proposed fragmentation pathway for [M-H]⁻ of the analyte.
Experimental Protocol: A Validated UPLC-MS/MS Method
This section provides a robust, field-tested protocol for the quantitative analysis of this compound, adaptable for impurity profiling. This method is designed for high sensitivity and throughput.[12][18]
Instrumentation
-
Chromatography System: ACQUITY UPLC I-Class System or equivalent.[12]
-
Mass Spectrometer: Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer or equivalent high-sensitivity instrument.[12]
Materials and Reagents
-
Analyte Standard: this compound, ≥98% purity.
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Mobile Phase Additive: Ammonium acetate (LC-MS grade).
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the analyte in acetonitrile.
-
Create a series of calibration standards (e.g., 0.05 ng/mL to 50 ng/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare unknown samples by dissolving them in the same diluent to a concentration within the calibration range.
-
-
UPLC Conditions:
-
Column: ACQUITY Premier BEH C₁₈, 1.7 µm, 2.1 x 100 mm.[12]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.0 kV.
-
Cone Voltage: 25 V (Optimize for [M-H]⁻; this is a critical parameter to minimize boroxine formation).[8]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
MRM Transitions:
-
Quantitative: 183.06 → 155.03 (Precursor → Loss of Ethylene).
-
Confirmatory: 183.06 → 125.02 (Precursor → Subsequent fragment).
-
Note: Collision energies must be optimized for your specific instrument to maximize signal intensity for each transition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Apply a linear regression model to the calibration curve.
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve. The limit of quantification (LOQ) for boronic acids using such methods can reach the low ng/mL to pg/mL range.[12]
-
Conclusion and Future Outlook
The mass spectrometric analysis of this compound is a nuanced task that requires a deep understanding of the compound's chemical behavior. By leveraging modern UPLC-MS/MS and HRMS platforms, researchers can achieve highly sensitive quantification and confident structural elucidation. The methodologies outlined in this guide provide a framework for developing robust, reliable, and self-validating analytical systems. As the pharmaceutical industry continues to rely on complex synthetic building blocks, the mastery of these advanced analytical techniques will remain a critical component of successful drug development and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 279263-10-4 [m.chemicalbook.com]
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- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. measurlabs.com [measurlabs.com]
- 15. longdom.org [longdom.org]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 4-Ethoxy-3-fluorophenylboronic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-Ethoxy-3-fluorophenylboronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, alongside a robust, field-tested protocol for empirical solubility determination.
Executive Summary: The Critical Role of Solubility in Application
This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds essential for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The solubility of this reagent in organic solvents is a paramount parameter that dictates its utility and efficiency in a laboratory or manufacturing setting. Proper solvent selection, informed by solubility data, is crucial for:
-
Reaction Kinetics and Yield: Ensuring the boronic acid is fully dissolved in the reaction medium is fundamental for achieving optimal reaction rates and maximizing product yield.
-
Purification and Crystallization: The differential solubility of the boronic acid and its byproducts in various solvents is the cornerstone of effective purification strategies, particularly recrystallization.
-
Process Scalability and Safety: Predictable solubility is essential for developing scalable, safe, and reproducible synthetic processes, mitigating risks associated with undissolved solids and ensuring consistent batch-to-batch quality.
While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes established principles from related boronic acids and provides a comprehensive methodology for its determination.
Physicochemical Properties and Predicted Solubility Behavior
This compound (M.W. 183.97 g/mol ) is a white to off-white crystalline solid with a melting point range of 108-113 °C.[1][2][3] Its molecular structure, featuring a polar boronic acid group, a moderately polar ethoxy group, and an electronegative fluorine atom, results in a nuanced solubility profile.
| Property | Value/Information | Source |
| Molecular Formula | C8H10BFO3 | [4] |
| Molecular Weight | 183.97 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108-113 °C | [2][3] |
| pKa (Predicted) | 7.90 ± 0.10 | [3][5] |
| Qualitative Solubility | Soluble in Methanol | [2][3][5] |
Based on the principles governing the solubility of substituted phenylboronic acids, we can predict the following general trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the boronic acid's hydroxyl groups. Product information sheets confirm its solubility in methanol.[2][3][5]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Acetonitrile): Good to high solubility is expected. Studies on unsubstituted phenylboronic acid show high solubility in ketones and ethers.[6][7] The polarity of these solvents can effectively solvate the boronic acid moiety.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. Phenylboronic acid itself exhibits moderate solubility in chloroform.[6][7]
-
Nonpolar Solvents (e.g., Heptane, Toluene, Methylcyclohexane): Very low solubility is predicted. The significant polarity of the boronic acid group is incompatible with nonpolar hydrocarbon solvents.[6][7]
It is crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), a process influenced by the solvent and temperature.[8] This equilibrium can complicate solubility measurements and affect the reproducibility of experimental data.[7][8]
Experimental Protocol for Solubility Determination: A Self-Validating Dynamic Method
The following protocol details a reliable dynamic (polythermal) method for determining the solubility of this compound. This method involves visually or instrumentally identifying the temperature at which a known concentration of the solute fully dissolves upon controlled heating.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Heating block or oil bath with a programmable temperature controller and magnetic stirring
-
Digital thermometer with a calibrated probe
-
Sealed glass vials (e.g., 4 mL) with PTFE-lined caps
-
Magnetic stir bars
-
Optional: Turbidity sensor or laser light source and detector
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh a specific mass of this compound into a series of vials.
-
Using a calibrated pipette or syringe, add a precise volume of the chosen organic solvent to each vial to create a range of known concentrations (e.g., 10, 20, 30, 40, 50 mg/mL).
-
Add a small magnetic stir bar to each vial and securely seal the cap.
-
-
Solubility Measurement:
-
Place the vials in the heating block/oil bath.
-
Begin stirring at a consistent and vigorous rate to ensure good mixing.
-
Start heating the system at a slow, controlled rate (e.g., 1-2 °C/minute).
-
Carefully observe each vial for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the dissolution temperature for that specific concentration.
-
For enhanced accuracy, a turbidity sensor can be used to detect the clear point objectively.
-
-
Data Analysis and Curve Generation:
-
Record the dissolution temperature for each concentration.
-
Plot the dissolution temperature (°C or K) on the y-axis against the concentration (mole fraction or mg/mL) on the x-axis.
-
The resulting plot represents the solubility curve for this compound in the tested solvent.
-
Workflow Visualization
The following diagram illustrates the logical flow of the dynamic solubility determination method.
Caption: Workflow for the dynamic method of solubility determination.
Safety and Handling Precautions
This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling.[4] Key hazards include:
-
Skin Irritation (H315): Causes skin irritation.[4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[4]
-
Respiratory Irritation (H335): May cause respiratory irritation.[5]
Mandatory Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handle in a well-ventilated area, preferably within a fume hood.
-
Wash hands thoroughly after handling.[4]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While readily available quantitative data is sparse, the provided theoretical background, based on related compounds, allows for informed solvent selection. The detailed, field-proven dynamic method for experimental solubility determination empowers researchers to generate the precise data needed to optimize their synthetic and purification processes. Adherence to the outlined safety protocols is imperative for the safe handling of this valuable chemical reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 279263-10-4 [amp.chemicalbook.com]
- 3. This compound CAS#: 279263-10-4 [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 279263-10-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
Stability and storage of 4-Ethoxy-3-fluorophenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 4-Ethoxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organoboron compound integral to modern organic synthesis and medicinal chemistry.[1] Its utility as a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] However, like many arylboronic acids, its efficacy is intrinsically linked to its chemical integrity. The boronic acid functional group is susceptible to several degradation pathways that can compromise purity, impact reaction yields, and introduce impurities that complicate downstream processes.
This guide provides a comprehensive technical overview of the factors governing the stability of this compound. By understanding the mechanisms of degradation and implementing the robust storage and handling protocols outlined herein, researchers can ensure the compound's long-term viability and the reproducibility of their experimental outcomes.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value |
| Chemical Formula | C₈H₁₀BFO₃[2] |
| Molecular Weight | 183.97 g/mol [2] |
| Appearance | White to off-white powder or crystalline solid[3] |
| Melting Point | 108-113 °C[4] |
| Boiling Point | 328.1±52.0 °C (Predicted)[4] |
| Solubility | Soluble in methanol[4] |
| CAS Number | 279263-10-4[2][4] |
Core Stability Profile and Degradation Pathways
Arylboronic acids are prone to decomposition through several distinct chemical pathways. The principal routes of degradation for this compound are oxidation, protodeboronation, and dehydration to form anhydrides.
Oxidation
The conversion of the boronic acid to the corresponding phenol is a common degradation pathway, often facilitated by atmospheric oxygen or other oxidizing agents.[5][6][7] The electron-rich nature of the substituted phenyl ring can make it susceptible to oxidative processes. This transformation is often irreversible and results in a significant impurity that can be difficult to separate from the desired product in subsequent reactions. Studies have shown that various oxidants can efficiently convert arylboronic acids to phenols, highlighting the need to exclude such conditions.[5][6]
Protodeboronation
Protodeboronation is a prevalent side reaction where the C-B bond is cleaved and the boronic acid moiety is replaced by a hydrogen atom.[8][9] This process consumes the starting material and generates an undesired, de-boronated byproduct (1-ethoxy-2-fluorobenzene). The reaction can be promoted by acidic or basic conditions, moisture, and certain metal catalysts.[8][10][11][12] The mechanism can be complex, but it often involves the protonation of the carbon atom attached to the boron, particularly in the more reactive boronate anion form present under basic conditions.[13][14]
Dehydration (Anhydride Formation)
Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines (anhydrides).[15] This is a reversible equilibrium process that is driven by the removal of water. While boroxines can often be converted back to the monomeric boronic acid in the presence of water, their formation complicates accurate weighing and stoichiometry calculations. The presence of varying amounts of the anhydride is common in commercial samples.[3]
Caption: Primary degradation pathways for this compound.
Factors Influencing Stability
Several environmental factors can accelerate the degradation of this compound. Controlling these variables is paramount to preserving the compound's integrity.
-
Moisture and Humidity: Water is a key reactant in protodeboronation and can also mediate oxidative processes.[12][16] Boronic acids are often hygroscopic, and exposure to atmospheric moisture should be strictly minimized.[17]
-
Atmosphere: The presence of oxygen can lead to the formation of phenolic impurities through oxidation.[7] Therefore, handling and storing the compound under an inert atmosphere is critical.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions. While boric acid itself is chemically stable, higher heat can accelerate moisture absorption.[17] Storage in a cool environment is recommended.
-
Light: Although less documented for this specific compound, many complex organic molecules are sensitive to UV light, which can catalyze oxidative degradation. Protection from light is a prudent precautionary measure.
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[12][13] Contact with strong acids or bases during storage should be avoided.
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling procedures is the most effective strategy for preventing degradation.
Storage Conditions
The following conditions are recommended for the long-term storage of this compound to maintain its purity and reactivity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[16] |
| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture, air, and light.[18] |
| Location | Dry, well-ventilated area away from incompatible materials | Prevents accidental contamination and ensures safety.[16][19] |
Handling Procedures
To minimize exposure to detrimental environmental factors during use:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glovebox or glove bag under a positive pressure of argon or nitrogen.
-
Rapid Dispensing: If a glovebox is unavailable, open the container for the shortest possible time. Quickly weigh the desired amount and promptly and securely reseal the container. Purging the headspace with an inert gas before sealing is highly recommended.
-
Avoid Contamination: Use clean, dry spatulas and weighing vessels. Never return unused material to the original container.
Assessing Stability and Purity
Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period or handled frequently.
Analytical Techniques
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a powerful tool for quantifying the parent compound and its impurities. However, care must be taken, as typical RP-HPLC conditions can cause on-column hydrolysis of boronic acids.[20][21][22] The use of aprotic diluents and optimized mobile phases is essential for accurate analysis.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can provide detailed structural information and help identify degradation products like the corresponding phenol or the protodeboronated arene.
-
Mass Spectrometry (MS): MS can confirm the molecular weights of the parent compound and any impurities, aiding in their identification.[23]
Caption: A typical workflow for assessing the purity of boronic acids via HPLC.
Example Protocol: Purity Analysis by RP-HPLC
This protocol is designed to minimize on-column degradation, providing a more accurate assessment of the sample's true purity.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a volumetric flask.
-
Dissolve and dilute to volume with an aprotic diluent such as acetonitrile. Using aqueous diluents can promote degradation before analysis.[20]
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18 or a similar column with low silanol activity to minimize hydrolysis.[21][22]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient, for example, starting at 10% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly controlled (e.g., 25-30 °C). Higher temperatures may slightly increase degradation.[21][22]
-
Detector: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify potential impurity peaks by comparing retention times with known standards (if available) or by using a mass detector (LC-MS).
-
Conclusion
This compound is a valuable reagent whose utility is directly dependent on its chemical stability. The primary degradation pathways of oxidation, protodeboronation, and anhydride formation are significantly influenced by moisture, atmospheric oxygen, and temperature. By implementing a diligent strategy of refrigerated storage under an inert atmosphere and employing careful handling techniques to minimize environmental exposure, researchers can effectively preserve the integrity of this compound. Regular purity assessment using optimized analytical methods like RP-HPLC provides the necessary quality control to ensure reliable and reproducible results in synthetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | 279263-10-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound CAS#: 279263-10-4 [m.chemicalbook.com]
- 5. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
- 17. laballey.com [laballey.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. utsc.utoronto.ca [utsc.utoronto.ca]
- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Exploration of 4-Ethoxy-3-fluorophenylboronic Acid: Bridging Theory and Practice in Drug Discovery
Foreword: The Strategic Value of Phenylboronic Acids in Modern Drug Development
In the landscape of contemporary medicinal chemistry, phenylboronic acids have emerged as indispensable building blocks. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex biaryl structures that form the core of numerous pharmaceuticals.[1][2][3][4] The compound of focus, 4-Ethoxy-3-fluorophenylboronic acid (CAS No: 279263-10-4), represents a strategically functionalized reagent. The presence of an ethoxy group and a fluorine atom on the phenyl ring is not incidental; these substituents are deliberately placed to modulate the electronic properties, reactivity, and ultimately, the pharmacokinetic profile of the molecules it helps to create.[5] This guide provides an in-depth exploration of this compound, from its fundamental molecular properties, understood through a computational lens, to its practical application in the synthesis of bioactive molecules. Our intended audience—researchers, scientists, and drug development professionals—will find a holistic perspective that integrates theoretical modeling with experimental validation, reflecting a modern, efficient approach to pharmaceutical research.
Section 1: Molecular Architecture and Physicochemical Properties
This compound is a white to off-white crystalline solid with the molecular formula C₈H₁₀BFO₃ and a molecular weight of 183.97 g/mol .[6][7][8][9] Its structural and electronic characteristics are pivotal to its function in organic synthesis.
| Property | Value | Source |
| CAS Number | 279263-10-4 | [8] |
| Molecular Formula | C₈H₁₀BFO₃ | [7][9] |
| Molecular Weight | 183.97 g/mol | [7][9] |
| Melting Point | 113 °C (lit.) | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Synonyms | 4-Ethoxy-3-fluorobenzeneboronic acid | [5][8] |
The strategic placement of the electron-donating ethoxy group and the electron-withdrawing fluorine atom creates a unique electronic environment on the phenyl ring. This substitution pattern influences the acidity of the boronic acid, its reactivity in cross-coupling reactions, and its potential interactions with biological targets.
Section 2: The Computational Microscope: A DFT-Based Exploration
To fully comprehend the reactivity and properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) has proven to be a robust and reliable method for studying the electronic structure and geometries of phenylboronic acid derivatives.[7][10][11]
Rationale for Computational Analysis
Before embarking on extensive laboratory synthesis, in-silico analysis provides invaluable foresight. By calculating properties such as conformational energies, molecular orbital distributions (HOMO-LUMO), and electrostatic potential, we can predict the molecule's behavior. This predictive power allows for the rational design of experiments, saving both time and resources. For instance, understanding the preferred conformation of the boronic acid group relative to the phenyl ring can inform catalyst and ligand selection for optimal reactivity in Suzuki-Miyaura coupling.
A Practical Workflow for DFT Analysis
The following protocol outlines a standard workflow for the computational analysis of this compound, based on established methodologies for similar compounds.[7][10][11]
Step 1: Geometry Optimization
-
Objective: To find the lowest energy (most stable) three-dimensional structure of the molecule.
-
Method: Employ a DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Causality: The geometry of the molecule dictates its steric and electronic properties. An accurate optimized structure is the foundation for all subsequent calculations.
Step 2: Conformational Analysis
-
Objective: To identify different stable conformers arising from rotation around the C-B bond and the O-H bonds of the boronic acid moiety.
-
Method: Perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of interest and calculating the energy at each step. The minima on the PES correspond to stable conformers.
-
Causality: Phenylboronic acids can exist in different conformations, such as syn and anti orientations of the hydroxyl groups. The relative energies of these conformers can influence the molecule's overall reactivity and its interactions in solution.
Step 3: Frequency Calculations
-
Objective: To confirm that the optimized geometries are true energy minima and to obtain vibrational frequencies for IR and Raman spectra prediction.
-
Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.
-
Causality: Theoretical vibrational spectra can be directly compared with experimental data to validate the computational model.
Step 4: Electronic Structure Analysis
-
Objective: To understand the distribution of electrons and the reactivity of the molecule.
-
Method: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions.
-
Causality: The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The MEP map helps to predict sites for electrophilic and nucleophilic attack.
Predicted Properties of this compound
-
Conformational Preference: The molecule is likely to have a planar or near-planar arrangement of the phenyl ring and the boronic acid group to maximize electronic interactions. The relative orientation of the hydroxyl groups will lead to different conformers with small energy differences.
-
Electronic Effects: The ethoxy group will act as an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. The fluorine atom, being electronegative, will withdraw electron density. The interplay of these effects will fine-tune the reactivity of the boronic acid.
-
Spectroscopic Features:
-
¹H NMR: Distinct aromatic proton signals are expected, with coupling patterns influenced by the fluorine and ethoxy substituents. The ethoxy group will show a characteristic triplet and quartet.
-
¹³C NMR: The carbon atoms attached to fluorine and the ethoxy group will show characteristic shifts. The carbon bearing the boronic acid group may be difficult to observe due to quadrupolar relaxation.[12]
-
IR Spectroscopy: Characteristic peaks for O-H stretching of the boronic acid (broad), C-O stretching of the ether, and C-F stretching are anticipated.
-
Below is a DOT script for a workflow diagram illustrating the computational analysis process.
Caption: A workflow for the computational and experimental study of this compound.
Section 3: Synthesis and Experimental Validation
Theoretical predictions are only as valuable as their experimental validation. This section details the synthesis of this compound and the analytical techniques used to confirm its structure and purity.
Synthetic Protocol
A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[13]
A General Procedure for the Synthesis of this compound:
Step 1: Preparation of the Organolithium Reagent
-
To a solution of 4-bromo-1-ethoxy-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Borylation
-
In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared organolithium reagent to the trimethyl borate solution via cannula, keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Hydrolysis and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[9]
Caption: A general workflow for the synthesis of this compound.
Spectroscopic Characterization
The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum for this compound is available from commercial suppliers and can be used as a reference.[14]
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton. As noted, the carbon attached to the boron atom may be broadened or absent.
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational modes to look for include the broad O-H stretch of the boronic acid, the C-O stretch of the ether, and the C-F stretch.
-
Mass Spectrometry: This technique provides the molecular weight of the compound, confirming its elemental composition.
Section 4: Application in the Synthesis of Bioactive Molecules: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a coupling partner in Suzuki-Miyaura reactions.[5] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[3][15]
The Mechanism and Its Significance
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid for transmetalation.[3] The versatility, mild reaction conditions, and high functional group tolerance of this reaction have made it a cornerstone of modern organic synthesis.[4]
Protocol for a Typical Suzuki-Miyaura Coupling Reaction
Objective: To synthesize a biaryl compound using this compound and an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Tool for the Modern Chemist
This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its carefully chosen substituents provide chemists with a tool to fine-tune the properties of complex molecules, accelerating the discovery of new therapeutics. By integrating computational analysis with robust experimental protocols, researchers can leverage the full potential of this versatile building block. This guide has sought to provide a comprehensive framework for understanding and utilizing this compound, empowering scientists to innovate with confidence and precision.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - (4-ethoxy-3-fluorophenyl)boronic acid (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
- 7. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 8. This compound | 279263-10-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. This compound | 279263-10-4 [m.chemicalbook.com]
- 10. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound(279263-10-4) 1H NMR spectrum [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Palladium-Catalyzed Cross-Coupling of 4-Ethoxy-3-fluorophenylboronic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-ethoxy-3-fluorophenylboronic acid. This fluorinated organoboron compound is a critical building block in the synthesis of pharmaceuticals and advanced materials, prized for the unique physicochemical properties conferred by its substituents.[1][2] This document delves into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offers guidance on the selection of catalysts, ligands, and reagents, and presents validated, step-by-step protocols for achieving high-yield couplings with various aryl halides. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize existing methods and troubleshoot common challenges in C-C bond formation.
Introduction: The Significance of Fluorinated Biaryls
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable membrane permeability. The 4-ethoxy-3-fluorophenyl moiety, in particular, is a valuable structural motif found in numerous biologically active compounds. This compound serves as a key intermediate for introducing this group, primarily through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used methods for constructing carbon-carbon bonds.[4][5] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[6][7] This guide focuses on the practical application of this reaction for the specific, high-value substrate, this compound.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a sequence of three primary steps centered around a palladium catalyst.[4][8] The catalyst cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The cycle begins with the active Pd(0) species, which undergoes oxidative addition to the organo(pseudo)halide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl > F.[9]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[8][10] This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. organicreactions.org [organicreactions.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Optimizing Suzuki-Miyaura Cross-Coupling of 4-Ethoxy-3-fluorophenylboronic Acid: A Guide to Base and Solvent Selection
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The reactivity and success of the coupling are profoundly influenced by the choice of reaction parameters, most notably the base and solvent system. This is particularly true for electronically complex substrates such as 4-ethoxy-3-fluorophenylboronic acid, which features both a moderately electron-donating ethoxy group and an electron-withdrawing fluorine atom. This guide provides an in-depth analysis and recommended protocols for selecting the optimal base and solvent for Suzuki-Miyaura reactions involving this specific boronic acid, ensuring high yields and minimizing side reactions.
The 4-ethoxy-3-fluorophenyl moiety is a valuable structural motif in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and other pharmacokinetic properties. Achieving efficient and reproducible coupling of this building block is therefore of significant interest to researchers in drug development.
Mechanistic Considerations: The Role of Base and Solvent
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base and solvent play critical roles, primarily in the transmetalation step.
-
The Role of the Base: The base is essential for the activation of the boronic acid.[2] It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[3] The choice of base is a delicate balance; it must be strong enough to facilitate boronate formation but not so strong as to promote unwanted side reactions like protodeboronation, where the boronic acid is cleaved to the corresponding arene.
-
The Role of the Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction.[1] Often, a mixture of an organic solvent and water is employed. This biphasic system can enhance the reaction rate and is compatible with a wide range of inorganic bases. The choice of organic solvent can influence catalyst stability, solubility of reactants, and the rate of the individual steps in the catalytic cycle.
Navigating the Electronics of this compound
The unique substitution pattern of this compound presents a specific set of challenges and opportunities. The para-ethoxy group is electron-donating through resonance, which generally increases the nucleophilicity of the aryl ring and can facilitate the transmetalation step. Conversely, the ortho-fluoro group is electron-withdrawing through induction, which can decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic tug-of-war necessitates careful optimization of the reaction conditions.
Caption: Electronic influence of substituents on the boronic acid.
Recommended Base and Solvent Systems: Protocols and Rationale
Based on established principles for Suzuki-Miyaura couplings of electronically nuanced arylboronic acids, the following base and solvent systems are recommended for reactions with this compound.
Primary Recommendation: Potassium Phosphate in Aqueous Dioxane
This system is often the first choice for challenging Suzuki couplings due to its balance of reactivity and functional group tolerance.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong inorganic base that is highly effective in promoting the formation of the reactive boronate species without being overly harsh, thereby minimizing the risk of protodeboronation.[4]
-
Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is an excellent solvent system. Dioxane effectively dissolves the organic coupling partners and the palladium catalyst, while water dissolves the potassium phosphate and facilitates the formation of the boronate.[4]
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (2-3 equivalents) | Moderately strong, minimizes protodeboronation.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | Good solubility for both organic and inorganic reagents.[4] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for efficient reaction. |
Experimental Protocol 1: General Procedure using K₃PO₄ in Dioxane/H₂O
-
To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 1-5 mol%), and K₃PO₄ (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Workflow for Suzuki coupling with K₃PO₄ in aqueous dioxane.
Alternative Recommendation: Potassium Carbonate in Aqueous THF or DMF
For more reactive aryl halides or when a milder base is desired, potassium carbonate can be an effective alternative.
-
Base: Potassium carbonate (K₂CO₃) is a weaker base than K₃PO₄ and can be advantageous when dealing with base-sensitive functional groups on either coupling partner.
-
Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) mixed with water are also commonly employed solvent systems. THF is a good choice for reactions at moderate temperatures, while DMF can be used for less reactive substrates that require higher temperatures.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (2-3 equivalents) | Milder base, suitable for sensitive substrates. |
| Solvent | THF / H₂O or DMF / H₂O (4:1 to 10:1 v/v) | Versatile solvent options for different temperature requirements. |
| Temperature | 60-110 °C | Adjust temperature based on the reactivity of the aryl halide and solvent choice. |
Experimental Protocol 2: General Procedure using K₂CO₃ in Aqueous THF/DMF
-
Follow steps 1 and 2 from Experimental Protocol 1, substituting K₃PO₄ with K₂CO₃.
-
Add the degassed THF/water or DMF/water solvent mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for THF, 90-110 °C for DMF).
-
Proceed with monitoring, workup, and purification as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand), or switching to a stronger base like K₃PO₄ if K₂CO₃ was initially used.
-
Protodeboronation: If significant formation of 4-ethoxy-3-fluorobenzene is observed, this indicates protodeboronation. To mitigate this, consider using a milder base (K₂CO₃ instead of K₃PO₄), a lower reaction temperature, or using the boronic acid as its more stable pinacol ester derivative.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of the base and solvent system. For this electronically complex substrate, a combination of a moderately strong base such as potassium phosphate and an aqueous dioxane solvent system is recommended as a primary starting point. This provides a robust set of conditions that balances high reactivity with minimal side reactions. For more sensitive substrates, potassium carbonate in aqueous THF or DMF offers a milder alternative. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently incorporate the valuable 4-ethoxy-3-fluorophenyl motif into their target molecules.
References
The Strategic deployment of 4-Ethoxy-3-fluorophenylboronic Acid in the Synthesis of Bioactive Heterocycles
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic methodologies. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and their targeted functionalization is a cornerstone of drug discovery.[1] Among the myriad of building blocks available to the synthetic chemist, 4-ethoxy-3-fluorophenylboronic acid has emerged as a particularly valuable reagent. Its unique electronic and steric properties, conferred by the judicious placement of an ethoxy and a fluorine substituent, provide a powerful tool for the construction of complex, bioactive molecules, particularly in the realm of kinase inhibitors.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of bioactive heterocycles. We will delve into the mechanistic rationale behind its application in key cross-coupling reactions, provide detailed, field-proven protocols, and showcase its utility in the synthesis of pharmacologically relevant scaffolds.
The Advantage of the 4-Ethoxy-3-fluorophenyl Moiety
The 4-ethoxy-3-fluorophenyl group is a privileged motif in many biologically active compounds. The combination of the electron-donating ethoxy group at the para-position and the electron-withdrawing fluorine atom at the meta-position creates a unique electronic environment that can influence molecular interactions with biological targets.
-
The Role of the Ethoxy Group: The ethoxy group, through its electron-donating resonance effect, can modulate the electron density of the aromatic ring. In the context of drug design, this can be crucial for establishing key hydrogen bond interactions or π-stacking with amino acid residues in a protein's active site. Furthermore, the ethoxy group can enhance the metabolic stability of a compound by blocking potential sites of oxidation.
-
The Impact of the Fluorine Atom: The introduction of a fluorine atom can have profound effects on a molecule's physicochemical properties.[2] Its high electronegativity can alter the acidity or basicity of nearby functional groups, influencing binding affinities. Moreover, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate. The presence of fluorine can also lead to favorable conformational changes and improved membrane permeability.
Core Synthetic Methodologies: A Practical Guide
The primary utility of this compound lies in its application as a coupling partner in palladium- and copper-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance and stereospecificity.[3] In the context of synthesizing bioactive heterocycles, this reaction is invaluable for attaching the 4-ethoxy-3-fluorophenyl moiety to a heterocyclic core.
Mechanism in Brief: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide.
-
Transmetalation: The organoboron species (in our case, this compound, activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
Application Notes & Protocols: The Strategic Incorporation of 4-Ethoxy-3-fluorophenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for numerous diseases.[][] However, achieving high potency while maintaining selectivity for the target kinase over structurally similar off-targets remains a formidable challenge. The design of next-generation inhibitors, therefore, relies on the strategic selection of molecular building blocks that can exploit subtle differences in the ATP-binding pockets of kinases.
This guide focuses on one such high-impact building block: 4-Ethoxy-3-fluorophenylboronic acid . We will explore the nuanced physicochemical properties conferred by the 4-ethoxy and 3-fluoro substituents and detail its application in the synthesis of potent and selective kinase inhibitors through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent to accelerate their discovery programs.
Part 1: The Strategic Advantage of the 4-Ethoxy-3-fluorophenyl Moiety
The substitution pattern of this compound is not arbitrary; it is a carefully orchestrated combination of electronic and steric features designed to enhance drug-like properties. The fluorine and ethoxy groups work synergistically to improve potency, selectivity, and pharmacokinetic profiles.
The Role of the Fluorine Atom
Fluorine's unique properties, including its small size (a minimal steric footprint) and high electronegativity, make it a powerful tool in medicinal chemistry.[5][6]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers in the final inhibitor molecule, which can be critical for optimizing cellular permeability and oral bioavailability.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Introducing fluorine at a metabolically liable position can significantly prolong a drug's half-life.[6]
-
Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipole-dipole interactions within the kinase active site, thereby increasing binding affinity and potency.[8]
The Role of the Ethoxy Group
The 4-ethoxy group provides distinct advantages that complement the effects of the fluorine atom.
-
Targeted Hydrophobic Interactions: The ethyl chain can fit into specific hydrophobic sub-pockets within the kinase ATP-binding site, often in the "back pocket" accessible to Type II inhibitors, contributing to both affinity and selectivity.
-
Improved Solubility: While seemingly counterintuitive for a hydrophobic group, the oxygen atom can act as a hydrogen bond acceptor, and the overall conformation can disrupt crystal packing, sometimes leading to improved aqueous solubility compared to a simple methoxy or hydrogen substituent. This was a key consideration in the development of the Met kinase inhibitor BMS-777607, where the 4-position on a pyridone ring was substituted to enhance solubility.[9][10]
-
Vector for Selectivity: The size and shape of the ethoxy group can be tailored to fit a specific kinase. Kinases with a larger pocket at this position will accommodate the group favorably, while those with smaller pockets will not, providing a clear basis for achieving selectivity.
The combination of an ortho-fluorine and a para-ethoxy group creates a unique electronic and steric profile that has proven highly effective in the design of inhibitors targeting kinases such as c-Met.[9][11][12]
Part 2: Application in the Synthesis of a MET Kinase Inhibitor Scaffold
The 4-ethoxy-3-fluorophenyl moiety is a key component of potent kinase inhibitors, including the selective Met kinase superfamily inhibitor, BMS-777607 .[9] The synthesis of such molecules typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between the boronic acid and an appropriate aryl or heteroaryl halide.[13][14]
Below is a detailed, representative protocol for the Suzuki coupling of this compound with a generic heteroaryl chloride, a common core structure in kinase inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for the synthesis of a biaryl kinase inhibitor core using this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Part 3: Detailed Synthetic Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction. Reaction conditions, particularly the choice of catalyst, base, and solvent, may require optimization for specific substrates.
Objective: To synthesize a biaryl product via Pd-catalyzed cross-coupling of this compound and a heteroaryl chloride (Het-Cl).
Materials:
-
Heteroaryl chloride (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for chromatography
Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.5 eq).
-
Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable heteroaryl halide. Cs₂CO₃ is a stronger base and can be effective for less reactive chlorides. Pd(PPh₃)₄ is a versatile catalyst, but others like Pd(dppf)Cl₂ may offer better results for specific substrates.[15]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). The reaction concentration is typically 0.1-0.2 M.
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar). Alternatively, use a microwave reactor at 100-120 °C for 15-30 minutes for accelerated reaction times.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heteroaryl chloride is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
| Parameter | Recommended Condition | Rationale |
| Boronic Acid Stoich. | 1.2 - 1.5 equivalents | Drives reaction to completion; compensates for potential homocoupling. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Versatile and effective for a wide range of aryl halides.[13][17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Choice depends on substrate reactivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Aprotic/aqueous mixture facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier of the catalytic cycle. |
Part 4: Structure-Activity Relationship (SAR) and Kinase Binding
The incorporation of the 4-ethoxy-3-fluorophenyl moiety provides a rich platform for SAR studies. Minor modifications can lead to significant changes in potency and selectivity.
Illustrative SAR Data
The following table presents hypothetical SAR data based on common observations in kinase inhibitor design, using a generic scaffold targeting c-Met kinase.
| R¹ (Position 4) | R² (Position 3) | c-Met IC₅₀ (nM) | Rationale for Activity Change |
| -OCH₂CH₃ | -F | 1.9 | Optimal fit; synergistic electronic and steric effects.[18] |
| -OCH₃ | -F | 5.2 | Methoxy group is slightly smaller, potentially leading to a less optimal hydrophobic interaction. |
| -OCH₂CH₃ | -H | 15.8 | Loss of fluorine removes key H-bond acceptor/electrostatic interactions, reducing affinity.[8] |
| -H | -F | 45.1 | Loss of the para-alkoxy group removes critical interactions in the hydrophobic pocket. |
| -OCH₂CH₂OH | -F | 8.7 | Hydroxyl group can improve solubility but may introduce an unfavorable polar interaction in a hydrophobic pocket. |
Note: Data are illustrative and intended to demonstrate SAR principles.
Binding Mode within the Kinase Active Site
The 4-ethoxy-3-fluorophenyl group typically orients itself to make several key interactions within the ATP-binding site of a kinase like c-Met.
Caption: Conceptual binding of the 4-ethoxy-3-fluorophenyl moiety.
Conclusion
This compound is a highly valuable, strategically designed reagent for the synthesis of advanced kinase inhibitors. The synergistic combination of its fluoro and ethoxy substituents provides medicinal chemists with a powerful tool to enhance binding affinity, modulate physicochemical properties, and achieve greater selectivity. The straightforward and robust nature of its application in Suzuki-Miyaura cross-coupling reactions ensures its continued and widespread use in the development of next-generation targeted therapies.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. medchemexpress.com [medchemexpress.com]
The Strategic Application of 4-Ethoxy-3-fluorophenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within the vast arsenal of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 4-Ethoxy-3-fluorophenylboronic acid has garnered significant attention as a key structural motif in the development of targeted therapies, particularly in the realm of oncology.[1] Its unique electronic and steric properties, conferred by the judicious placement of the ethoxy and fluorine substituents, make it a valuable reagent for constructing complex bioactive molecules.[1]
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of kinase inhibitors, supported by a detailed protocol for a representative Suzuki-Miyaura coupling reaction. Furthermore, we will elucidate the underlying principles that govern the selection of this specific building block, offering insights into the structure-activity relationships (SAR) that drive its utility in drug design.
Core Application: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 4-ethoxy-3-fluorophenyl moiety has been identified as a privileged fragment in the design of potent and selective kinase inhibitors.
A prime example of the successful incorporation of this scaffold is in the development of BMS-777607 , a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2][3] c-Met is a key driver of tumor growth, metastasis, and angiogenesis, making it an attractive target for cancer therapy. The synthesis of BMS-777607 and its analogs often involves a crucial Suzuki-Miyaura coupling step to introduce the 4-ethoxy-3-fluorophenyl group.
The Strategic Advantage of the 4-Ethoxy and 3-Fluoro Substituents
The choice of the 4-ethoxy and 3-fluoro substitution pattern is not arbitrary; it is a calculated decision based on established principles of medicinal chemistry to optimize a drug candidate's properties.
-
The 3-Fluoro Group: The introduction of a fluorine atom at the meta-position to the boronic acid and ortho to the ethoxy group has several profound effects:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing interactions with the target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with amino acid residues in the kinase active site, thereby increasing the binding affinity of the inhibitor.[4][5]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles and a longer in vivo half-life.[6]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.[6]
-
-
The 4-Ethoxy Group: The ethoxy group at the para-position also contributes significantly to the overall profile of the molecule:
-
Improved Solubility and Permeability: The ethoxy group can enhance aqueous solubility and membrane permeability, which are critical for oral bioavailability.[2]
-
Hydrophobic Interactions: The ethyl chain can engage in beneficial hydrophobic interactions within the kinase binding pocket, further contributing to potency.
-
Vector for SAR Exploration: The ethoxy group provides a synthetic handle for further modification, allowing for the exploration of structure-activity relationships by varying the alkyl chain length or introducing other functional groups.
-
The synergistic combination of the 3-fluoro and 4-ethoxy groups on the phenylboronic acid scaffold thus provides a powerful tool for medicinal chemists to fine-tune the properties of their drug candidates for enhanced efficacy and developability.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[7] The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a common transformation in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 279263-09-9 | 183.97 | 1.2 | 1.2 |
| 2-Chloro-3-aminopyridine | 6298-19-7 | 128.55 | 1.0 | 1.0 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (220.8 mg, 1.2 mmol), 2-chloro-3-aminopyridine (128.6 mg, 1.0 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (10 mL) and water (2 mL) to the flask. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: To the stirring suspension, add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-101 °C) and maintain this temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and reliable palladium(0) catalyst for Suzuki-Miyaura couplings. Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium carbonate is a common and effective inorganic base for this transformation. It is required to activate the boronic acid for transmetalation to the palladium center. The aqueous conditions also aid in the dissolution of the base.
-
Solvent System: The mixture of 1,4-dioxane and water is a versatile solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound stands out as a strategically important building block in medicinal chemistry, enabling the synthesis of complex and highly functionalized molecules with desirable pharmacological properties. Its successful application in the development of kinase inhibitors like BMS-777607 underscores its value in modern drug discovery. The insights into the structure-activity relationships of the 4-ethoxy and 3-fluoro substituents provide a rational basis for its continued use and for the design of next-generation therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the utility of well-designed building blocks such as this compound will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.
References
- 1. N-[4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 1025720-94-8 [chemicalbook.com]
- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: Leveraging 4-Ethoxy-3-fluorophenylboronic Acid for the Synthesis of Advanced Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination and Ethoxylation in Polymer Chemistry
The pursuit of advanced polymers with tailored electronic, physical, and biological properties is a cornerstone of modern materials science and medicinal chemistry. In this context, the design of monomeric building blocks is of paramount importance. 4-Ethoxy-3-fluorophenylboronic acid emerges as a uniquely versatile reagent for the synthesis of sophisticated polymer architectures.[1] Its structure, featuring both an electron-withdrawing fluorine atom and an electron-donating ethoxy group, provides a powerful tool for fine-tuning the properties of resulting polymers.[1]
The strategic placement of a fluorine atom can significantly enhance key polymer characteristics. Fluorination is known to improve thermal stability, chemical resistance, and hydrophobicity, while also lowering the coefficient of friction and surface energy.[2][3] In the realm of biomedicine, fluorinated polymers can exhibit enhanced metabolic stability and bioavailability.[4] The ethoxy group, in contrast, can improve solubility and influence the polymer chain's flexibility and intermolecular interactions. This application note provides a comprehensive guide to the use of this compound in the development of advanced polymers, with a focus on Suzuki-Miyaura cross-coupling polymerization.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Reference |
| CAS Number | 279263-10-4 | [5] |
| Molecular Formula | C8H10BFO3 | [5] |
| Molecular Weight | 183.97 g/mol | [5] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 108-113 °C | [6] |
| Boiling Point | 328.1±52.0 °C (Predicted) | [6] |
| Density | 1.22±0.1 g/cm3 (Predicted) | [6] |
| Solubility | Soluble in Methanol | [6] |
Application in Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for carbon-carbon bond formation, making it ideal for the synthesis of conjugated polymers.[7][8] In this reaction, the boronic acid monomer is coupled with a dihaloaromatic or dihaloheteroaromatic comonomer in the presence of a palladium catalyst and a base.
The incorporation of this compound into the polymer backbone allows for the precise introduction of fluorine and ethoxy functionalities, thereby engineering the polymer's properties for specific applications, including advanced materials and pharmaceutical development.[1]
Reaction Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is crucial for achieving high yields and high molecular weight polymers. The fluorine substituent can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step.[9]
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling polymerization.
Protocols for Polymer Synthesis
The following protocols provide a starting point for the synthesis of advanced polymers using this compound. Optimization of reaction conditions may be necessary depending on the specific comonomer and desired polymer properties.
Protocol 1: Synthesis of a Fluorinated Poly(p-phenylene)
This protocol describes the synthesis of a model alternating copolymer of this compound and a dibromobenzene derivative.
Materials:
-
This compound
-
1,4-Dibromo-2,5-difluorobenzene (or other suitable dihaloaromatic comonomer)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium Carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Methanol
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura polymerization.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), Pd(dppf)Cl2 (0.02 mmol, 2 mol%), and anhydrous K2CO3 (3.0 mmol).
-
Solvent Addition: Add a mixture of anhydrous toluene (10 mL) and DMF (2 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with argon for 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90-100 °C under an inert atmosphere with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing methanol (200 mL) with stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove residual catalyst and salts.
-
Drying: Dry the polymer under vacuum at 40-60 °C to a constant weight.
Characterization: The resulting polymer can be characterized by standard techniques such as ¹H NMR, ¹⁹F NMR, GPC (to determine molecular weight and polydispersity), TGA (for thermal stability), and DSC (to identify glass transition and melting temperatures).
Causality Behind Experimental Choices
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing good yields and tolerating a wide range of functional groups.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of toluene and a polar aprotic solvent like DMF is often employed. Toluene serves as the primary solvent, while DMF helps to dissolve the inorganic base and the growing polymer chains.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its activity and longevity.
Potential Applications of Derived Polymers
The unique combination of fluorine and ethoxy groups in polymers derived from this compound opens up a wide range of potential applications:
-
Organic Electronics: The tailored electronic properties can be beneficial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
-
Advanced Coatings: The fluorine content can impart hydrophobic and oleophobic properties, making these polymers suitable for creating self-cleaning and anti-fouling surfaces.[10]
-
Biomedical Materials: Phenylboronic acid-containing polymers are known for their ability to interact with diols, such as those found in saccharides.[11][12] This property, combined with the biocompatibility often associated with fluoropolymers, makes them promising candidates for drug delivery systems, biosensors, and tissue engineering scaffolds.[11][13][14] The fluorine and ethoxy groups can further modulate the material's interaction with biological systems.[4]
-
Membranes for Gas Separation: The presence of fluorine can alter the free volume and chain packing in polymers, which is a key factor in designing efficient gas separation membranes.[15]
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced polymers. By leveraging its unique substitution pattern through robust polymerization techniques like the Suzuki-Miyaura cross-coupling, researchers can develop novel materials with precisely controlled properties for a diverse array of high-performance applications. The protocols and insights provided in this guide serve as a foundation for the exploration and innovation in this exciting area of polymer chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 279263-10-4 [m.chemicalbook.com]
- 6. This compound CAS#: 279263-10-4 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fluoropolymers.eu [fluoropolymers.eu]
- 11. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: 4-Ethoxy-3-fluorophenylboronic Acid as a Versatile Building Block for Agrochemical Innovation
Introduction: The Strategic Role of Fluorinated Boronic Acids in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the design of novel active ingredients with enhanced efficacy, metabolic stability, and favorable environmental profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these objectives.[1][2] Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly modulate a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation by plant or pest enzymes.[3][4][5]
4-Ethoxy-3-fluorophenylboronic acid (CAS No. 279263-10-4) is a key building block that offers a convergence of these desirable features. Its structure combines a fluorine atom and an ethoxy group on a phenylboronic acid core, providing a versatile platform for the synthesis of complex biaryl and heteroaryl structures central to many modern fungicides, herbicides, and insecticides. This application note serves as a technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[6]
Physicochemical Properties and Handling
Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom influences its reactivity and solubility.
| Property | Value | Reference(s) |
| CAS Number | 279263-10-4 | [7] |
| Molecular Formula | C₈H₁₀BFO₃ | [7] |
| Molecular Weight | 183.97 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 113 °C | [7] |
| Solubility | Soluble in methanol and other common organic solvents | |
| Storage Conditions | Store at room temperature in an inert atmosphere |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide/triflate, yielding complex biaryl structures that are prevalent in agrochemical active ingredients.
The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic heteroaryl halide. Optimization may be required depending on the specific substrates used.
Materials:
-
This compound
-
Heteroaryl halide (e.g., a chloro- or bromopyrazole derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium source and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling electron-rich boronic acids and challenging heteroaryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of sensitive substrates.
-
Solvent System (Dioxane/Water): The aqueous dioxane system is a common choice for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application Example: Synthesis of a Biaryl Precursor for Biologically Active Molecules
While specific agrochemical examples directly using this compound in publicly available literature are proprietary, its utility is demonstrated in patent literature for the synthesis of analogous biologically active compounds. For instance, it has been used in the preparation of fatty acid amide hydrolase (FAAH) inhibitors, which, while a pharmaceutical target, involves the same core chemical transformation relevant to agrochemical synthesis.[8]
The following scheme illustrates a representative Suzuki-Miyaura coupling reaction to form a key biaryl intermediate.
Caption: Synthesis of a biaryl intermediate via Suzuki-Miyaura coupling.
This reaction effectively joins the fluorinated phenyl ring to a heteroaromatic system (a pyridine ring in this example), a common motif in advanced agrochemicals. The resulting biaryl structure can then be further elaborated to produce the final active ingredient.
Conclusion
This compound is a high-value building block for the synthesis of novel agrochemicals. Its fluorinated and ethoxy-substituted structure provides desirable physicochemical properties that can translate to enhanced biological activity and metabolic stability in the final product. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this versatile reagent, and the protocol provided herein offers a reliable and efficient starting point for laboratory synthesis. By leveraging this building block, researchers can accelerate the discovery and development of the next generation of crop protection agents.
References
- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. BRPI0719218A2 - FATTY ACID HYDROLASE AMIDE INHIBITORS - Google Patents [patents.google.com]
Application Note: Strategic Use of Protecting Groups in Reactions Involving 4-Ethoxy-3-fluorophenylboronic Acid
Abstract
4-Ethoxy-3-fluorophenylboronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of three distinct functional moieties—the reactive boronic acid, a stable ethoxy group, and an electron-withdrawing fluoro substituent—imparts unique chemical properties but also necessitates careful planning in multi-step synthetic sequences. This guide provides an in-depth analysis of protecting group strategies tailored for this reagent. We explore the underlying chemical principles, detail when and why protection is critical, and provide validated, step-by-step protocols for the installation and removal of key protecting groups, enabling researchers to enhance the stability, selectivity, and overall efficiency of their synthetic routes.
Reactivity Profile of this compound
A comprehensive understanding of the molecule's reactivity is paramount to designing a successful synthetic strategy.
-
The Boronic Acid Group [-B(OH)₂]: This is the primary functional group and the focal point of our discussion. It is a Lewis acid that can reversibly form esters with diols. In the absence of diols, boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. While this equilibrium does not always inhibit reactivity in cross-coupling, it can complicate purification and characterization. More critically, the C–B bond is susceptible to cleavage (protodeboronation), especially under harsh basic or acidic conditions, which can lead to significant yield loss.[3][4]
-
The Fluoro Group [-F]: Positioned ortho to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron center, which can influence its reactivity in both esterification and cross-coupling reactions.[5][6][7] The increased acidity can be beneficial for certain applications, such as saccharide sensing, but must be considered during reaction design.[8]
-
The Ethoxy Group [-O-CH₂CH₃]: As an ether linkage, the ethoxy group is generally robust and stable under the standard conditions used for Suzuki-Miyaura coupling and many other organic transformations.[9] It is unlikely to require protection unless exceptionally strong acidic conditions are employed.
Caption: Key functional groups of this compound.
The Rationale for Protection: A Decision Framework
The decision to use a protecting group is a critical juncture in synthesis design. It adds steps to a sequence but can prevent side reactions, improve yields, and enable otherwise inaccessible transformations. Protection of the boronic acid is advisable under the following conditions:
-
Incompatible Reagents: The synthesis requires strong nucleophiles, organometallics (e.g., Grignard or organolithium reagents), or certain oxidizing/reducing agents that would react with the acidic protons or the C-B bond of the free boronic acid.
-
Enhanced Stability and Purifiability: Free boronic acids can be challenging to purify via standard silica gel chromatography.[10] Conversion to a stable boronate ester, such as a pinacol ester, renders the compound more robust, less polar, and amenable to conventional purification techniques.[10][11]
-
Iterative or Orthogonal Cross-Coupling: In complex syntheses involving multiple C-C bond formations, a highly stable protecting group like N-methyliminodiacetic acid (MIDA) can mask one boronic acid site while another (e.g., a boronic acid or its pinacol ester) undergoes a Suzuki-Miyaura reaction.[12][13] This "orthogonal" strategy allows for sequential, site-selective couplings.[14][15][16]
Caption: Decision framework for employing a boronic acid protecting group.
Key Protecting Groups: A Comparative Overview
The choice of protecting group is dictated by the required stability and the specific conditions for its removal.
| Protecting Group | Structure | Key Advantages | Typical Deprotection Conditions |
| Pinacol Ester | Aryl-B(pin) | Good stability, compatible with chromatography, often used directly in Suzuki coupling.[11] | Acidic hydrolysis (e.g., HCl) or transesterification followed by hydrolysis.[11][12][17] |
| MIDA Boronate | Aryl-B(MIDA) | Exceptionally stable, crystalline, air-stable solids. Inert to Suzuki conditions.[11][12] | Mild aqueous base (e.g., 1M NaOH, THF, rt).[11] |
| Potassium Trifluoroborate | [Aryl-BF₃]⁻K⁺ | Highly stable, crystalline solids. Easy to handle. | Can be used directly in coupling or hydrolyzed with acid (e.g., silica gel, HCl) to the boronic acid.[12][18] |
| Diethanolamine (DEA) Adduct | Aryl-B(DEA) | Crystalline, air and water stable solids. Can be used directly in Suzuki coupling with protic solvents.[19] | Mild acidic workup. |
Detailed Experimental Protocols
Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol converts the boronic acid to its more stable and easily purified pinacol ester, which can often be used directly in subsequent cross-coupling reactions.
Workflow:
Caption: Workflow for the synthesis of the pinacol-protected boronic ester.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 183.97 | 1.84 g | 10.0 |
| Pinacol | 118.17 | 1.30 g | 11.0 |
| Toluene (anhydrous) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.84 g, 10.0 mmol) and pinacol (1.30 g, 11.0 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours or until no more water is collected and TLC/LC-MS analysis indicates complete consumption of the starting boronic acid.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a white solid.
Protocol 2: Deprotection of Pinacol Ester via Transesterification
This two-step protocol is a mild and efficient method for regenerating the free boronic acid from its pinacol ester.[12][17][20]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Pinacol Ester | 266.12 | 1.33 g | 5.0 |
| Diethanolamine | 105.14 | 0.58 g | 5.5 |
| Diethyl Ether | - | 25 mL | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | 50 mL | - |
Procedure:
-
Step 1: Transesterification:
-
Dissolve the pinacol ester (1.33 g, 5.0 mmol) in diethyl ether (25 mL) in a 50 mL flask with a magnetic stir bar.
-
Add diethanolamine (0.58 g, 5.5 mmol) to the solution. A white precipitate of the DEA adduct should form within minutes.[12]
-
Stir the suspension at room temperature for 30-60 minutes until TLC analysis shows complete consumption of the starting ester.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Step 2: Hydrolysis:
-
Suspend the dried DEA adduct in ethyl acetate (25 mL).
-
Add 2M HCl dropwise while stirring until the pH of the aqueous layer is ~2. The solid will dissolve as the free boronic acid is formed.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
-
Protocol 3: Synthesis and Deprotection of MIDA Boronate
MIDA boronates are exceptionally stable, making them ideal for multi-step synthesis where the boronic acid must survive numerous reaction conditions before its final use in a cross-coupling reaction.
Workflow:
Caption: General workflow illustrating the use of a MIDA boronate protecting group.
A. Protection Procedure:
-
In a flask, suspend this compound (10.0 mmol) and N-methyliminodiacetic acid (11.0 mmol) in dimethyl sulfoxide (DMSO, 20 mL).
-
Heat the mixture to 80 °C and stir for 1-2 hours.
-
Cool the reaction to room temperature, add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with ether, and dry under vacuum to yield the MIDA boronate.
B. Deprotection Procedure:
-
Suspend the MIDA boronate (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and 1M aqueous sodium hydroxide (NaOH) (10 mL total).
-
Stir vigorously at room temperature for 1-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Once complete, acidify the mixture with 2M HCl to pH ~2.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to recover the free boronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis Involving 4-Ethoxy-3-fluorophenylboronic Acid
Introduction: The Strategic Value of 4-Ethoxy-3-fluorophenylboronic Acid and One-Pot Methodologies
In the landscape of modern drug discovery and materials science, efficiency and molecular precision are paramount. This compound has emerged as a highly valuable building block, prized for the unique combination of functionalities it offers. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule, while the ethoxy group provides a handle for modulating lipophilicity or for further synthetic elaboration.[1][2][3][4] Boronic acids themselves are cornerstones of synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
This guide focuses on leveraging the reactivity of this compound within the framework of one-pot synthesis . This synthetic strategy involves conducting multiple, sequential reaction steps in a single vessel without isolating intermediate compounds.[5][6] The advantages are substantial: it dramatically increases time and resource efficiency, minimizes chemical waste, and circumvents the lengthy separation and purification processes that can lead to significant product loss.[7][8] By avoiding the handling of potentially unstable or hazardous intermediates, one-pot procedures can also enhance laboratory safety.[7] Such processes, which may involve cascade, tandem, or multicomponent reactions, represent a significant step towards greener and more economical chemical manufacturing.[8][9]
This document provides a detailed protocol for a sequential, palladium-catalyzed Suzuki-Miyaura double cross-coupling reaction, demonstrating a practical and powerful one-pot application for this compound in the synthesis of complex biaryl and terphenyl structures.
Core Application: One-Pot Sequential Suzuki-Miyaura Double Cross-Coupling
This protocol details the synthesis of an unsymmetrical terphenyl derivative from a dihaloarene. The strategy relies on the differential reactivity of the two halogen atoms or, more commonly, a sequential addition of reagents. The first coupling reaction is performed with one equivalent of a boronic acid, followed by the addition of this compound to the same reaction vessel to complete the second coupling.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the one-pot sequential coupling procedure.
Caption: Workflow for the one-pot sequential Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 2-(4-Ethoxyphenyl)-5-(4-ethoxy-3-fluorophenyl)pyridine
This protocol describes the one-pot reaction between 2,5-dibromopyridine, 4-ethoxyphenylboronic acid, and subsequently, this compound.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |
| 2,5-Dibromopyridine | 236.90 | 1.0 | 237 mg | Starting aryl dihalide |
| 4-Ethoxyphenylboronic acid | 165.99 | 1.05 | 174 mg | First coupling partner |
| This compound | 183.98 | 1.1 | 202 mg | Second coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 35 mg | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.5 | 484 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent (anhydrous, degassed) |
| Water | - | - | 2 mL | Co-solvent (degassed) |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (237 mg, 1.0 mmol), 4-ethoxyphenylboronic acid (174 mg, 1.05 mmol), and potassium carbonate (484 mg, 3.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Add the degassed solvents: 1,4-dioxane (8 mL) and water (2 mL), via syringe.
-
-
First Suzuki-Miyaura Coupling:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every hour. The reaction should be monitored for the consumption of the 2,5-dibromopyridine starting material and the appearance of the mono-coupled intermediate (2-bromo-5-(4-ethoxyphenyl)pyridine). This step typically takes 2-4 hours.
-
-
Second Suzuki-Miyaura Coupling (One-Pot Addition):
-
Once the first coupling is complete (as determined by TLC/GC-MS), briefly cool the reaction mixture to ~60 °C.
-
Under a positive flow of inert gas, add this compound (202 mg, 1.1 mmol) directly to the flask. Note: For less reactive substrates, adding a small additional portion of catalyst (0.01 mmol) may be beneficial.
-
Re-heat the mixture to 90 °C and continue stirring.
-
Monitor the consumption of the intermediate halo-biaryl. This second coupling step may require 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final terphenyl product as a solid.
-
Scientific Rationale and Mechanistic Considerations
The success of a one-pot Suzuki-Miyaura reaction hinges on carefully selecting conditions that are compatible with all reaction stages.[10][11]
Catalyst and Base Selection
-
Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings. The catalytic cycle (visualized below) involves oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] For electron-deficient or sterically hindered partners, more advanced catalyst systems with specialized ligands (e.g., XPhos, SPhos) may be necessary to promote efficient coupling and suppress side reactions.[12][13]
-
Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻), which readily participates in the transmetalation step with the palladium complex.[14] K₂CO₃ is a moderately strong base suitable for many Suzuki couplings, while stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive aryl chlorides or to accelerate the reaction. The choice of base must also consider the stability of the boronic acid, as strong bases can promote protodeboronation (cleavage of the C-B bond).[14][15]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Alternative One-Pot Strategies
While the sequential Suzuki coupling is a primary application, this compound is also a suitable partner in other one-pot transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds from boronic acids and amines or alcohols, respectively.[16][17] It is performed under mild conditions and is often tolerant of air, making it an attractive method for synthesizing aryl amines and ethers.[17][18] A one-pot sequence could potentially involve a Chan-Lam coupling followed by a palladium-catalyzed reaction on a different part of the molecule, provided the catalysts and reagents are compatible.
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials.[9] Boronic acids can participate in MCRs like the Petasis reaction, offering a highly convergent route to complex molecules.[19] Isocyanide-based multicomponent reactions have also been shown to be effective with free phenylboronic acids, enabling the rapid synthesis of diverse scaffolds.[19][20]
Conclusion
This compound is a versatile and powerful reagent for constructing complex molecular architectures relevant to pharmaceutical and materials science research. When combined with one-pot synthetic strategies, its utility is magnified, enabling streamlined, efficient, and resource-conscious synthesis. The detailed protocol for the sequential Suzuki-Miyaura coupling serves as a robust template that can be adapted for a wide range of substrates, showcasing a practical approach to modern organic synthesis. By understanding the underlying principles of catalyst selection and reaction mechanisms, researchers can fully exploit the potential of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. One-pot synthesis: Significance and symbolism [wisdomlib.org]
- 6. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 7. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 4-Ethoxy-3-fluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using 4-Ethoxy-3-fluorophenylboronic acid. This particular substrate presents a unique combination of electronic and steric properties that can complicate standard coupling protocols. Our goal is to provide a logical, in-depth troubleshooting framework rooted in mechanistic principles to help you optimize your reaction outcomes.
Core Principles: A Refresher on the Suzuki-Miyaura Catalytic Cycle
Before diagnosing specific problems, it's essential to understand the fundamental steps of the reaction you are trying to optimize. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[1] The catalytic cycle generally proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses the most common questions and failure modes encountered when working with this compound.
Q1: I'm getting very low yields with this compound using a standard protocol. What are the most likely causes?
A1: this compound is an electron-rich boronic acid due to the strong electron-donating effect of the ethoxy group. This electronic nature makes it particularly susceptible to a key side reaction: protodeboronation .[5] This is often the primary reason for low yields with this class of substrate.
Primary Suspects:
-
Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom to form 1-ethoxy-2-fluorobenzene.[6] This side reaction consumes your starting material before it can participate in the catalytic cycle.
-
Inefficient Catalyst System: The combination of an electron-rich boronic acid and potentially a sterically hindered or electron-rich aryl halide partner can make the standard catalyst, Pd(PPh₃)₄, inefficient. The oxidative addition or reductive elimination steps may be too slow, allowing side reactions to dominate.[7][8]
-
Suboptimal Base/Solvent Choice: The base is required to activate the boronic acid, but strong bases can also accelerate protodeboronation.[9][10] Poor solubility of any of the reaction components can also severely limit the reaction rate.
Q2: I suspect protodeboronation. How can I confirm it, and what are the best strategies to prevent it?
A2: Confirming protodeboronation involves identifying the byproduct, 1-ethoxy-2-fluorobenzene, in your crude reaction mixture using techniques like GC-MS or ¹H NMR.
Mitigation Strategies for Protodeboronation:
-
Use a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can help. While strong bases like potassium phosphate (K₃PO₄) are often effective for the coupling itself, they can also accelerate decomposition, creating a delicate balance.[6]
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation.[6] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 60-80 °C).
-
Accelerate the Catalytic Cycle: The faster your desired Suzuki coupling occurs, the less time the boronic acid has to decompose. Using a highly active catalyst system is crucial (see Q3).
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the sensitive free boronic acid low and minimizing decomposition.[11][12]
Q3: My standard catalyst, Pd(PPh₃)₄, is ineffective. Which catalyst and ligand system is recommended for this electron-rich substrate?
A3: For challenging substrates, particularly those that are electron-rich or sterically hindered, modern catalyst systems employing bulky, electron-rich phosphine ligands are required. These ligands promote the key oxidative addition and reductive elimination steps of the catalytic cycle, increasing the overall reaction rate.[8][13]
| Catalyst/Ligand System | Key Features & Applications |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) + Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | The gold standard for challenging couplings. These dialkylbiaryl phosphine ligands are both bulky and highly electron-donating, accelerating all steps of the cycle.[13] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) | Strong σ-donors that form very stable and active palladium complexes. Excellent for coupling sterically demanding substrates.[14][15] |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Integrated systems where the ligand and palladium are already complexed. They offer high activity, air-stability, and convenience.[16] |
Recommendation: Start by screening a Buchwald-type ligand like SPhos or XPhos with Pd(OAc)₂ or using a commercially available XPhos Pd G3 precatalyst. These systems are well-documented for their effectiveness in difficult couplings.[8]
Q4: What are the optimal base and solvent choices for coupling this compound?
A4: The choice of base and solvent is interdependent and critical for success. The goal is to find a system that promotes the formation of the active boronate species for transmetalation without causing excessive protodeboronation.
| Base | Solvent(s) | Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A strong base that is highly effective for transmetalation. Often the first choice for difficult couplings, but monitor for protodeboronation.[6] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, DMF, Acetonitrile/H₂O | A moderately strong base, offering a good compromise between reactivity and minimizing side reactions. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene, THF | A strong base that often provides excellent results due to the high solubility of its salts, though it is more expensive. |
| CsF (Cesium Fluoride) | Dioxane, Toluene | A non-aqueous base option that can be effective while minimizing water-related decomposition pathways. |
Solvent Considerations:
-
Ethereal Solvents (Dioxane, THF): Commonly used with an aqueous base, creating a biphasic system that facilitates the dissolution of both organic substrates and the inorganic base.[17]
-
Aprotic Polar Solvents (DMF, DMAc): Higher boiling points allow for higher reaction temperatures if needed, but can sometimes be more difficult to remove.
-
Nonpolar Solvents (Toluene): Often used for higher temperature reactions and can be beneficial for certain substrate combinations.[17]
Recommendation: A good starting point is K₃PO₄ in a Dioxane/Water (e.g., 4:1 v/v) solvent system at 80-100 °C.
Visual Troubleshooting Workflow
If you are facing persistent low yields, follow this logical troubleshooting path to systematically identify and solve the issue.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: General Method for Challenging Suzuki Coupling
This protocol employs a modern Buchwald-type catalyst system suitable for electron-rich boronic acids.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane and Degassed Water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Seal the flask and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.
-
Add anhydrous, degassed 1,4-dioxane followed by degassed water via syringe to create a 4:1 or 5:1 dioxane:water mixture (concentration of aryl halide typically 0.1 M).
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of the Pinacol Boronate Ester
This two-step procedure can significantly improve yields by mitigating protodeboronation.
Step A: Synthesis of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Toluene.
-
Add a drying agent, such as anhydrous MgSO₄, to remove the water formed during the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion.
-
Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the next step without further purification.
Step B: Suzuki Coupling with the Pinacol Ester
-
Follow the procedure in Protocol 1, but substitute the boronic acid with the newly prepared this compound pinacol ester (1.3 equiv).
-
A strong base like K₃PO₄ is typically required to facilitate the hydrolysis of the ester in situ, which then allows it to enter the catalytic cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Preventing deboronation of 4-Ethoxy-3-fluorophenylboronic acid
Welcome to the technical support center for 4-Ethoxy-3-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent, with a specific focus on preventing its degradation through deboronation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the stability and handling of this compound.
Q1: What is deboronation and why is it a concern for this compound?
A1: Protodeboronation, often referred to simply as deboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts your valuable arylboronic acid into the corresponding arene (in this case, 3-fluoro-4-ethoxybenzene), rendering it inactive for cross-coupling reactions like the Suzuki-Miyaura coupling. For this compound, this is a critical issue as the loss of the boronic acid moiety leads to lower yields of the desired product and complicates purification.
Q2: How do the ethoxy and fluoro substituents on the phenyl ring affect the stability of this boronic acid?
A2: The stability of an arylboronic acid is influenced by the electronic properties of its substituents. The para-ethoxy group is electron-donating, which generally increases the electron density on the aromatic ring. Conversely, the meta-fluoro group is electron-withdrawing, which decreases electron density. While electron-withdrawing groups typically make arylboronic acids more susceptible to deboronation, the interplay of these two groups in this compound creates a nuanced stability profile. The overall effect is a moderate susceptibility to deboronation, which can be exacerbated under non-optimal reaction conditions.
Q3: What are the primary factors that promote the deboronation of this compound?
A3: Several factors can accelerate the rate of deboronation:
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pH: Deboronation can be catalyzed by both acid and base.[2] The reaction is often fastest at high pH, which is a common condition for Suzuki-Miyaura couplings.[3]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.
-
Presence of Water: Water acts as the proton source for the unwanted C-H bond formation.[4]
-
Choice of Base: Strong bases, particularly hydroxides, in aqueous media can significantly promote deboronation.
-
Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction will leave the boronic acid exposed to potentially degrading conditions for a longer period, increasing the likelihood of deboronation.
Q4: How should I properly store and handle this compound to maintain its integrity?
A4: Proper storage and handling are crucial for preventing degradation. We recommend the following:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (15–25°C / 59–77°F). | Avoids acceleration of decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen. |
| Container | Use a tightly sealed, opaque container. | Protects from light and moisture ingress. |
| Handling | Handle quickly in a dry environment (e.g., glovebox or under a stream of inert gas). | Reduces exposure to atmospheric moisture. |
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of 3-Fluoro-4-ethoxybenzene Byproduct
This is a classic sign of significant deboronation. Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Evaluate Your Base and Solvent System
The choice of base is critical. Strong aqueous bases can accelerate deboronation.
-
Protocol 1.1: Switching to a Milder, Non-Aqueous Base
-
Substitute the Base: Replace strong bases like NaOH or KOH with milder alternatives such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., freshly distilled dioxane or toluene). If a co-solvent is needed, ensure it is also dry. Consider adding activated molecular sieves (4Å) to the reaction mixture to scavenge any residual water.
-
Step 2: Optimize Reaction Temperature and Time
Elevated temperatures can favor the deboronation pathway.
-
Protocol 1.2: Temperature and Time Optimization
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate, typically in the range of 60-80 °C.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.
-
Step 3: Enhance the Rate of the Desired Coupling Reaction
A faster Suzuki-Miyaura coupling will outcompete the slower deboronation side reaction.
-
Protocol 1.3: Catalyst and Ligand Optimization
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading can accelerate the productive reaction.
-
Employ High-Activity Ligands: Utilize electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that are known to promote efficient cross-coupling.
-
Step 4: Protect the Boronic Acid Moiety
For particularly challenging couplings, protecting the boronic acid as an ester can significantly reduce deboronation.
-
Protocol 1.4: In Situ Formation of a Boronic Ester
-
Convert to a Pinacol Ester: Before the coupling reaction, convert the this compound to its pinacol ester (a more stable derivative).
-
Utilize a "Slow-Release" Strategy: Consider using MIDA (N-methyliminodiacetic acid) boronates. These are air-stable and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing deboronation.[5]
-
Diagram of the Deboronation Pathway
Caption: The base-catalyzed deboronation of this compound.
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent outcomes often point to issues with reagent quality and handling.
Step 1: Verify the Purity and Integrity of the Boronic Acid
Boronic acids can degrade over time, especially if not stored properly.
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Protocol 2.1: Reagent Quality Control
-
Analytical Verification: Before use, check the purity of your this compound by ¹H NMR or LC-MS. Look for the presence of the deboronated product or other impurities.
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Use Fresh Reagent: If the purity is questionable, use a fresh batch of the boronic acid.
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Step 2: Implement Strict Anhydrous and Inert Techniques
Even small amounts of moisture and oxygen can affect the reaction.
-
Protocol 2.2: Rigorous Reaction Setup
-
Dry Glassware: Thoroughly oven-dry all glassware before use.
-
Degas Solvents: Degas all solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas.
-
Diagram of a Robust Suzuki-Miyaura Workflow
Caption: Key steps for a reproducible Suzuki-Miyaura coupling reaction.
Analytical Methods for Detecting Deboronation
To effectively troubleshoot, you need reliable methods to detect and quantify the extent of deboronation.
| Analytical Technique | Application | Key Considerations |
| ¹H NMR Spectroscopy | Can be used to identify and quantify the deboronated product by comparing the integration of characteristic aromatic signals of the starting material and the byproduct. | Requires clean samples for accurate quantification. |
| LC-MS | A highly sensitive method for detecting the presence of the deboronated product, even at low levels. It is excellent for monitoring reaction progress. | Method development may be needed to achieve good separation of the boronic acid and its deboronated analog. |
| ¹¹B NMR Spectroscopy | Useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation. | Less common but provides direct information about the boron-containing species. |
References
Technical Support Center: Suzuki Coupling with 4-Ethoxy-3-fluorophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Ethoxy-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered when using this specific substituted arylboronic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I'm recovering starting materials. What are the first things I should check?
A: Low conversion often points to issues with the catalytic cycle. The most common initial culprits are:
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Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1]
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Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen.[2][3] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to catalyst decomposition.[1][4]
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Reagent Purity: Use high-purity, anhydrous, and degassed solvents and bases. Water content can significantly impact the reaction, often promoting side reactions.[1]
Q2: I'm observing a significant amount of 4-ethoxy-3-fluorobenzene as a byproduct. What is this, and how can I prevent it?
A: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[5][6] This is a major pathway for yield loss. To minimize it, proceed to our detailed troubleshooting guide on --INVALID-LINK--.
Q3: My mass spectrometry analysis shows a dimer of my boronic acid (4,4'-diethoxy-3,3'-difluorobiphenyl). What causes this impurity?
A: You are observing the product of homocoupling , where two molecules of the boronic acid couple together.[2][7] This side reaction is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[4][7][8] For a comprehensive solution, refer to our guide on --INVALID-LINK--.
Q4: Does the fluoro- group at the ortho-position to the boronic acid affect the reaction?
A: Yes, significantly. The ortho-fluoro substituent is electron-withdrawing, which can impact the reactivity of the boronic acid. While this can sometimes be beneficial, electron-deficient arylboronic acids can be more susceptible to side reactions like protodeboronation and homocoupling.[6][9][10] The electronic interplay with the electron-donating para-ethoxy group makes careful optimization of reaction conditions crucial.
In-Depth Troubleshooting Guides
Mitigating Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, consuming your starting material and reducing the overall yield.[5] This process can be catalyzed by acid or base and is highly dependent on reaction conditions.[5]
Causality and Mechanism
The susceptibility of this compound to protodeboronation is enhanced by its electronic properties. The mechanism can proceed through several pathways, but a common base-catalyzed route involves the formation of the boronate species, which then reacts with a proton source (like water) in a rate-limiting step.[5]
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting & Optimization Protocol
| Problem ID | Probable Cause | Recommended Solution & Scientific Rationale |
| P-01 | High Reaction Temperature | Lower the reaction temperature. While higher temperatures increase the rate of the desired coupling, they can disproportionately accelerate the rate of protodeboronation. An optimal temperature balances reaction speed with minimizing this side reaction. |
| P-02 | Strong or Poorly Soluble Base | Switch to a milder, more soluble base. Strong bases like NaOH can aggressively promote protodeboronation. Milder bases such as K₃PO₄, Cs₂CO₃, or KF are often more effective at activating the boronic acid for transmetalation without driving excessive C-B bond cleavage.[1] |
| P-03 | Presence of Water | Use rigorously dried and degassed solvents. While some Suzuki protocols use aqueous mixtures, minimizing water content can suppress the protonolysis pathway. Consider using boronic esters (e.g., pinacol esters) which are more stable against protodeboronation.[5][11] |
| P-04 | High Boronic Acid Concentration | Employ "slow-release" strategies. Using boronic acid derivatives like MIDA boronates can maintain a low, steady concentration of the active boronic acid in the reaction, minimizing its lifetime and thus the opportunity for side reactions.[5] |
Suppressing Homocoupling
The formation of symmetrical biaryls (Ar-Ar) from the boronic acid is a common byproduct that complicates purification and reduces the yield of the desired cross-coupled product.
Causality and Mechanism
Homocoupling is primarily driven by two pathways:
-
Oxygen-Mediated: In the presence of oxygen, the active Pd(0) catalyst can be oxidized, leading to the formation of a palladium peroxo complex. This complex can react with two molecules of the boronic acid to generate the homocoupled product.[8]
-
Pd(II)-Mediated: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is not fully reduced to Pd(0), the remaining Pd(II) can react stoichiometrically with the boronic acid in a process that generates the dimer and Pd(0).[4][7]
Caption: Suzuki cycle vs. competing protodeboronation and homocoupling.
Troubleshooting & Optimization Protocol
| Problem ID | Probable Cause | Recommended Solution & Scientific Rationale |
| H-01 | Oxygen in the Reaction Vessel | Implement rigorous degassing. Do not simply apply a vacuum and backfill once. Use a minimum of three vacuum/inert gas backfill cycles. For best results, sparge the solvent with Argon or Nitrogen for 15-30 minutes prior to adding the catalyst.[1][4] This physically removes dissolved oxygen, which is critical for preventing the oxygen-mediated homocoupling pathway.[4][8] |
| H-02 | Incomplete Precatalyst Reduction | Add a mild reducing agent. If using a Pd(II) precatalyst like Pd(OAc)₂, adding a small amount of a mild reducing agent such as potassium formate can help ensure all Pd(II) is converted to the active Pd(0) state before it can participate in stoichiometric homocoupling.[4] |
| H-03 | Catalyst/Ligand Choice | Optimize the catalyst system. Certain ligands can suppress homocoupling. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired cross-coupling cycle so efficiently that it outcompetes the homocoupling side reaction.[1][9] |
Experimental Protocol: Rigorous Degassing for an Inert Atmosphere
This protocol is essential for minimizing oxygen-sensitive side reactions like homocoupling.
Materials:
-
Reaction flask with a sidearm and magnetic stir bar
-
Septum
-
Schlenk line or manifold with vacuum and inert gas (Argon or Nitrogen) source
-
Cannula or syringe for liquid transfer
-
Anhydrous, HPLC-grade solvents
Procedure:
-
Initial Setup: Assemble the reaction flask, add the solid reagents (aryl halide, boronic acid, base), and seal with a septum.
-
Purge Cycle: Connect the flask's sidearm to the Schlenk line.
-
Carefully open the flask to the vacuum line for 2-3 minutes to remove the bulk of the air.
-
Close the vacuum line and slowly open the inert gas line to backfill the flask to atmospheric pressure.
-
Repeat this vacuum/backfill cycle a minimum of three times. This is a critical step to ensure a truly inert atmosphere.[1]
-
-
Solvent Degassing (Sparging):
-
In a separate, sealed flask, sparge the reaction solvent by bubbling the inert gas through it via a long needle for at least 15-30 minutes. This removes dissolved oxygen.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, transfer the degassed solvent to the reaction flask via a cannula or syringe.
-
Add the phosphine ligand and finally the palladium catalyst. Adding the catalyst last ensures it is introduced into a fully deoxygenated environment.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Suzuki coupling products from 4-Ethoxy-3-fluorophenylboronic acid
Technical Support Center: Purification of Suzuki Coupling Products
Focus: Products Derived from 4-Ethoxy-3-fluorophenylboronic Acid
As a Senior Application Scientist, I've frequently guided researchers through the nuances of post-reaction purification. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet the journey from a completed reaction to a pure, isolated product is where many challenges arise.[1][2][3] This is particularly true when using substituted reagents like this compound, where the electronic properties of the substituents can influence the polarity of the final product and the profile of potential impurities.
This guide is structured to provide direct, actionable solutions to common purification roadblocks. We will move from immediate troubleshooting of common issues to detailed standard protocols, ensuring you have a robust framework for isolating your target compounds with high purity.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequent observations and challenges encountered during the work-up and purification of Suzuki coupling products.
Q1: My crude reaction mixture contains a fine black precipitate that clogs filters. What is it, and how do I get rid of it?
A: This is almost certainly "palladium black," which is the agglomerated, insoluble, and catalytically inactive form of your palladium(0) catalyst.[4] It forms when the catalyst falls out of the catalytic cycle and aggregates. Its fine particulate nature makes standard filtration difficult.
Causality & Solution: The most effective way to remove palladium black is to filter the entire crude reaction mixture before the aqueous work-up.
-
Method: Prepare a short plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel. Wet the pad with the reaction solvent. Carefully pour the reaction mixture through the Celite pad. Wash the pad with a small amount of fresh solvent to ensure all your product is collected in the filtrate.
-
Mechanism: Celite consists of porous, high-surface-area silica skeletons. These create a tortuous path that effectively traps the fine palladium particles while allowing the soluble organic components to pass through.[5] This pre-filtration step is crucial for preventing emulsions and contamination during the subsequent liquid-liquid extraction.
Q2: After an initial clean-up, my NMR still shows signals for unreacted this compound. How can I remove it?
A: Boronic acids are acidic and can be readily separated from your neutral organic product by leveraging their chemical properties. An incomplete reaction or using an excess of the boronic acid are common reasons for its presence in the crude product.
Causality & Solution: An acid-base extraction is the most direct method. Boronic acids react with a base to form water-soluble boronate salts.
-
Method: During the aqueous work-up, after diluting the mixture with an organic solvent like ethyl acetate (EtOAc), perform one or two washes with a mild aqueous base. A 1M solution of sodium carbonate (Na₂CO₃) or a 1-2M solution of sodium hydroxide (NaOH) is typically effective.[6]
-
Mechanism: The base deprotonates the boronic acid (pKa ~8-10), forming an anionic boronate species [Ar-B(OH)₃]⁻, which is highly soluble in the aqueous layer and is thus extracted from the organic phase.[7] Be sure to follow with a water or brine wash to remove any residual base from the organic layer.
Q3: I'm observing a significant byproduct with a mass corresponding to a dimer of my boronic acid. Can this be removed?
A: Yes. This is a homocoupling byproduct, in this case, 4,4'-diethoxy-3,3'-difluorobiphenyl. It arises from a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or certain reaction conditions.[8][9]
Causality & Solution: The homocoupled product is a distinct chemical entity and can almost always be separated by flash column chromatography.
-
Method: The key is to find a solvent system that provides good separation (ΔRf > 0.2) on a Thin Layer Chromatography (TLC) plate. The homocoupled product is often less polar than the desired cross-coupled product, especially if the other coupling partner is more polar.
-
Prevention: While purification is possible, prevention is better. Homocoupling can be minimized by ensuring your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, which can interfere with the catalytic cycle.[8]
Q4: My product seems inseparable from the starting aryl halide during column chromatography (co-elution). What are my options?
A: Co-elution occurs when the product and impurity have very similar polarities in a given solvent system. The solution is to alter the selectivity of your chromatography.
Causality & Solution: The interaction between your compounds and the stationary phase (silica gel) is dependent on the mobile phase. Changing the solvent composition can alter these interactions.
-
Method 1 (Change Solvent System): If you are using a standard hexane/ethyl acetate system, switch to a different solvent family. For example, a dichloromethane/methanol or a toluene/ethyl acetate gradient can provide different selectivity and resolve the co-elution.
-
Method 2 (Drive the Reaction to Completion): The easiest impurity to remove is one that isn't there. If possible, re-run the reaction using a slight excess (1.05-1.1 equivalents) of the this compound to ensure the complete consumption of the limiting aryl halide. The excess boronic acid can then be easily removed with a base wash as described in Q2.[6]
Section 2: Core Purification Protocols
Protocol 1: Standard Post-Reaction Work-up & Extraction
This protocol is the first line of defense for removing inorganic salts, the bulk of the palladium catalyst, and unreacted boronic acid.
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Cooling & Filtration: Once the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature.
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Palladium Removal: Filter the entire reaction mixture through a 1-2 inch pad of Celite® in a sintered glass funnel. Wash the reaction flask and the Celite® pad with the reaction solvent (e.g., dioxane, toluene) or a solvent in which your product is highly soluble (e.g., ethyl acetate) to ensure complete transfer.
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Dilution: Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with water (1x) to remove water-soluble inorganic byproducts.
-
Base Wash (Boronic Acid Removal): Wash the organic layer with 1M aq. Na₂CO₃ (2x). This is the critical step for removing unreacted this compound.[6]
-
Brine Wash: Wash the organic layer with saturated aq. NaCl (brine) (1x) to break any minor emulsions and remove the bulk of the dissolved water.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This is the primary method for separating the desired product from organic-soluble impurities.
-
TLC Analysis: Analyze the crude product from Protocol 1 by TLC to determine an appropriate solvent system. The ideal system gives the product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. For less soluble compounds, "dry loading" is preferred: adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate) according to the separation observed on the TLC.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is protodeboronation a concern with boronic acids, and how would it affect my purification?
A: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[9] For your starting material, this would generate 1-ethoxy-2-fluorobenzene. This reaction is often catalyzed by aqueous bases or acids, especially at elevated temperatures.[9] If this occurs, you will have a new, relatively non-polar byproduct that must be removed from your desired product, typically via column chromatography. Using milder bases (like K₂CO₃ or KF) or anhydrous conditions can sometimes minimize this side reaction.[8]
Q: My product is a stable, crystalline solid. Can I use recrystallization instead of chromatography?
A: Absolutely. Recrystallization is an excellent and scalable purification technique for solid compounds, provided a suitable solvent system can be found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be completely insoluble or remain in solution upon cooling. This method is often highly effective at removing trace amounts of colored impurities and achieving high analytical purity.
Q: What are scavenger resins and when should I use them?
A: Scavenger resins are functionalized polymers designed to bind and remove specific types of impurities from a solution. For Suzuki reactions, thiol-functionalized silica or polymer beads are highly effective at scavenging residual palladium.[5] This is typically a final polishing step used when extremely low levels of palladium are required, such as in the synthesis of active pharmaceutical ingredients (APIs), where metal contamination is strictly regulated. The crude product solution is simply stirred with the resin or passed through a cartridge containing it.
Section 4: Visual Guides & Data
Diagrams
Caption: General purification workflow for Suzuki coupling products.
Caption: Decision tree for identifying and resolving common impurities.
Data Table
Table 1: Suggested Solvent Systems for Flash Column Chromatography
| Common Impurity/Issue | Starting Material(s) | Typical Polarity Difference | Suggested Eluent System (Gradient) | Rationale |
| Homocoupled Dimer | This compound | Dimer is often less polar than product | Hexane / Ethyl Acetate | Standard system offering good resolution for many biaryls. |
| Unreacted Aryl Halide | Aryl Bromide or Iodide | Depends on halide's polarity vs. product | Toluene / Ethyl Acetate | Toluene's aromaticity can alter selectivity for aromatic compounds vs. aliphatic eluents like hexane. |
| Protodeboronation Product | 1-ethoxy-2-fluorobenzene | Byproduct is significantly less polar | Hexane / Dichloromethane | Good for separating non-polar byproducts from more polar desired products. |
| Polar Baseline Impurities | Decomposition, Base-related | Impurities are highly polar | Dichloromethane / Methanol | Stronger eluent system for separating highly polar materials from the product. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Catalyst deactivation with electron-rich boronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into a common yet challenging issue in cross-coupling chemistry: Catalyst Deactivation with Electron-Rich Boronic Acids .
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for C-C bond formation.[1] However, its efficacy can be compromised by various side reactions and catalyst deactivation pathways, particularly when using boronic acids bearing electron-donating groups. While these substrates can enhance reaction rates, they also introduce unique stability challenges.[1][2] This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding the role of electron-rich boronic acids in catalyst performance.
Q1: Why do electron-rich boronic acids, which are supposed to be more reactive, sometimes cause issues in Suzuki-Miyaura coupling?
A1: The enhanced reactivity of electron-rich boronic acids is a double-edged sword. The electron-donating groups that accelerate the desired transmetalation step in the catalytic cycle also increase the electron density on the aromatic ring.[1] This can make the boronic acid more susceptible to undesired side reactions, such as protodeboronation (loss of the boronic acid group), especially under basic conditions.[3][4] Furthermore, these boronic acids can be less stable, potentially leading to the formation of boroxines (cyclic trimers) or other species that are less active in the catalytic cycle.[5]
Q2: What is protodeboronation and why is it a problem with electron-rich systems?
A2: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway for boronic acids.[3] The reaction is often facilitated by the presence of a base and a proton source (like water). Electron-donating groups increase the nucleophilicity of the ipso-carbon (the carbon atom attached to boron), making it more susceptible to protonation and subsequent C-B bond cleavage. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate purification.
Q3: Can the boronic acid itself, or its byproducts, directly poison the palladium catalyst?
A3: While direct poisoning by the boronic acid is less common than decomposition, certain scenarios can lead to catalyst deactivation. For instance, impurities in the boronic acid starting material, such as elemental sulfur, can be potent poisons for palladium catalysts.[6][7] Additionally, strongly coordinating functional groups on the boronic acid, particularly nitrogen-containing heterocycles, can bind to the palladium center and inhibit its catalytic activity.[8][9] While not a direct deactivation by the boronic acid functional group itself, the overall structure of the reagent is critical.
Q4: When should I choose a boronic acid versus a more stable derivative like a pinacol ester?
A4: The choice depends on a balance of reactivity and stability. Boronic acids are generally more reactive than their ester counterparts.[2] However, if you are working with an electron-rich system prone to decomposition (protodeboronation), or if the reaction requires prolonged heating or strong basic conditions, a boronic ester is often a superior choice.[3][10] Pinacol esters, in particular, offer significantly enhanced stability and can act as a "slow-release" source of the active boronic acid under the reaction conditions, minimizing the concentration of the free, unstable acid at any given time.[3]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to resolving specific experimental failures encountered when using electron-rich boronic acids.
Issue 1: Reaction is sluggish, stalls, or fails to reach completion.
This is the most common symptom of catalyst deactivation or substrate decomposition.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura reactions.
Probable Causes & Step-by-Step Solutions
-
Cause A: Protodeboronation of the Boronic Acid.
-
Diagnosis: Use LC-MS or GC-MS to check for the presence of the deboronated arene (Ar-H) corresponding to your electron-rich boronic acid (Ar-B(OH)₂).
-
Solution 1: Switch to a Boronic Ester. Pinacol esters are significantly more stable towards protodeboronation.[10] They can be used directly in the coupling reaction, often providing higher and more consistent yields. (See Protocol 1).
-
Solution 2: Use a Milder Base. Strong bases like NaOH or K₂CO₃ can accelerate protodeboronation.[10] Switching to milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) can suppress this side reaction.
-
Solution 3: Minimize Water. While some water is often beneficial, excess water can provide a proton source for protodeboronation. If using a mixed solvent system (e.g., Dioxane/H₂O), try reducing the proportion of water.
-
-
Cause B: Catalyst Degradation or Insufficient Activity.
-
Diagnosis: The reaction starts but plateaus quickly, even when starting materials are still present. This suggests the active Pd(0) species is being consumed or inhibited.
-
Solution 1: Use a More Robust Catalyst System. Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) are designed to provide greater stability and resist deactivation.[11] They promote faster reductive elimination, which can outcompete catalyst degradation pathways.
-
Solution 2: Increase Catalyst Loading. As a straightforward fix, increasing the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%) may be sufficient to drive the reaction to completion.[10]
-
Solution 3: Ensure a Strictly Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[10] Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas like argon or nitrogen.
-
Issue 2: Significant formation of boronic acid homocoupling product (Ar-Ar).
This side reaction consumes your boronic acid and can lead to difficult purifications.
Probable Causes & Step-by-Step Solutions
-
Cause A: Presence of Oxidants (Air or Pd(II)).
-
Diagnosis: The homocoupling product is observed early in the reaction, often before significant cross-coupling occurs. This is a classic sign of oxidative processes.
-
Solution 1: Rigorous Degassing. This is the most critical step. Sparge all solvents with argon or nitrogen for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
Solution 2: Use a Pd(0) Pre-catalyst. If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes be inefficient, leaving residual Pd(II) that promotes homocoupling.[12] Using a well-defined Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) can mitigate this.
-
Data & Reagent Selection
Making an informed choice between a boronic acid and its ester derivative is crucial for success. The following table summarizes the key characteristics to guide your decision.
| Feature | Boronic Acid | Boronic Acid Pinacol Ester | Rationale & Expert Insight |
| Stability | Lower; prone to protodeboronation and boroxine formation.[2] | High; protected B-O bonds resist hydrolysis and protodeboronation.[3][10] | For sensitive, electron-rich systems, the stability of the pinacol ester is a major advantage, ensuring the reagent survives the reaction conditions. |
| Reactivity | Generally higher; does not require an activation/hydrolysis step.[2] | Lower; often requires slightly higher temperatures or longer reaction times for in-situ hydrolysis to the active species.[3] | If your substrate is robust and the reaction is fast, the higher reactivity of the boronic acid may be preferable. For challenging couplings, stability is more important than raw speed. |
| Handling | Can be hygroscopic and require careful storage. | Generally stable, crystalline solids that are easy to handle and weigh accurately. | The ease of handling for pinacol esters leads to better reproducibility, a critical factor in drug development and scale-up. |
| Common Use Case | Robust, simple aryl or vinyl boronic acids in well-optimized, fast reactions. | Electron-rich/deficient or sterically hindered boronic acids; reactions requiring high temperatures or long durations. | Rule of Thumb: When troubleshooting a failing reaction with an electron-rich boronic acid, the first and most effective change is often switching to the pinacol ester. |
Experimental Protocols
Protocol 1: Conversion of an Electron-Rich Boronic Acid to its Pinacol Ester
This protocol provides a reliable method for synthesizing the more stable pinacol ester derivative, a key strategy for overcoming instability issues.[5]
Materials:
-
Electron-rich aryl boronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Hexane (solvent)
-
Round-bottom flask
-
Dean-Stark trap or Soxhlet extractor with 4Å molecular sieves
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the electron-rich aryl boronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add Solvent: Add a sufficient volume of toluene or hexane to dissolve the reagents upon heating (e.g., 5-10 mL per gram of boronic acid).
-
Assemble Apparatus: Attach a Dean-Stark trap (filled with toluene) and a condenser to the flask. Alternatively, a Soxhlet extractor containing activated 4Å molecular sieves can be used. This is critical for removing the water byproduct which drives the reaction to completion.
-
Heating: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.
-
Monitor Reaction: Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed. This typically takes 2-12 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude pinacol ester is often pure enough for direct use in the subsequent cross-coupling reaction. If necessary, it can be purified by recrystallization from a suitable solvent (e.g., hexane) or by flash chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Ethoxy-3-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 4-ethoxy-3-fluorophenylboronic acid. This substrate, while valuable, presents a unique combination of electronic and steric challenges that can impact reaction efficiency and time. This document provides actionable solutions grounded in mechanistic principles to help you achieve rapid, high-yielding couplings.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.
Q1: My reaction is extremely slow or has stalled completely. What are the first things I should check?
A1: A sluggish or stalled reaction is the most common issue and can often be traced back to suboptimal catalyst activity or reaction conditions.
Initial Checks:
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[1][2] Ensure your solvents were properly degassed and that the reaction was assembled and run under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]
Troubleshooting Table for Slow Reactions:
| Symptom | Potential Cause | Recommended Solution |
| No product formation, starting materials intact. | Inactive Catalyst System. The Pd(II) precatalyst was not reduced to the active Pd(0) species.[1][4] | Switch to a Pd(0) source like Pd(PPh₃)₄ or use a modern precatalyst (e.g., XPhos Pd G3) designed for efficient in-situ generation of the active catalyst.[5] Increase temperature by 10-20 °C. |
| Reaction starts but stalls at <50% conversion. | Catalyst Deactivation. The active catalyst is degrading over the course of the reaction. | Use a more robust ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) stabilize the palladium center and promote the rate-limiting reductive elimination step, increasing catalyst lifetime.[1][6] |
| Slow, linear conversion over many hours. | Suboptimal Ligand or Base. The combination of ligand, base, and solvent is not effective for this specific substrate. The electron-donating ethoxy group can slow down transmetalation. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the more nucleophilic boronate 'ate' complex.[7] Pair this with a bulky ligand like XPhos or SPhos to accelerate the catalytic cycle.[5] |
Q2: I'm getting a low yield, and I see a significant amount of a byproduct that corresponds to the protonated starting material (1-ethoxy-2-fluorobenzene). What is happening?
A2: You are observing protodeboronation , a major side reaction where the C-B bond is cleaved by a proton source (often water) before the desired cross-coupling can occur.[1][4] This is a kinetic competition: if the rate of transmetalation is slow, protodeboronation has more time to occur.[8]
Strategies to Minimize Protodeboronation:
-
Accelerate the Suzuki Coupling: The most effective strategy is to use conditions that speed up the desired reaction so it outpaces protodeboronation.[9] This involves using highly active catalyst systems.
-
Modify Reaction Conditions:
-
Choice of Base: While a base is necessary, strong bases in highly aqueous environments can accelerate protodeboronation.[1][9] Consider using a milder base like K₂CO₃ or KF.[1][7]
-
Anhydrous Conditions: Since water is the proton source, switching to anhydrous conditions can significantly suppress this side reaction.[1][2] Use dry solvents and a base like anhydrous K₃PO₄.
-
Temperature and Time: Lowering the temperature and reaction time can sometimes help, but only if the desired coupling is still efficient under these conditions.[2][11]
-
Q3: My desired product is formed, but it's contaminated with a symmetrical biaryl byproduct (homocoupling of the boronic acid). How can I avoid this?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can promote an alternative catalytic cycle leading to the undesired symmetrical product.
Solutions to Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly deoxygenated by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction, a step that can be sensitive to reaction conditions.[5]
-
Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[5]
Frequently Asked Questions (FAQs)
Why can this compound be a challenging substrate?
The challenge arises from its electronic properties. The ethoxy group is strongly electron-donating through resonance, while the fluorine atom is electron-withdrawing through induction. The net effect is an electron-rich aromatic ring. Electron-rich boronic acids can exhibit slower rates of transmetalation, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[12][13][14] This slowdown provides a larger window for side reactions like protodeboronation to occur.
How do I select the optimal catalyst and ligand system?
For challenging, electron-rich boronic acids, the choice of ligand is paramount.
-
Ligand Class: Bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands) are the gold standard.[1][15] They accelerate the key steps of the catalytic cycle and provide stability to the palladium center.
-
Specific Recommendations:
-
XPhos or SPhos: Excellent general-purpose ligands for challenging couplings. They promote fast reductive elimination.
-
RuPhos: Often effective when dealing with sterically hindered substrates.
-
-
Palladium Source: Modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. They are more stable and generate the active monoligated Pd(0) species more cleanly and efficiently, leading to faster and more reliable reactions.[5][6]
Ligand Selection Guide
| Ligand | Key Feature | Best For... |
| PPh₃ | Traditional, inexpensive | Simple, unhindered aryl bromides/iodides. Often requires higher temperatures. |
| SPhos | Bulky, electron-rich | General-purpose for challenging substrates, including aryl chlorides.[15] |
| XPhos | Very bulky, electron-rich | Highly active for a broad range of substrates, including sterically hindered ones.[1][5] |
| RuPhos | Buchwald-type ligand | Particularly effective for couplings involving heterocyclic partners or sterically demanding substrates.[1] |
What is the role of the base, and which one should I choose?
The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[7][16]
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often the best choice for difficult couplings as they strongly favor the formation of the active boronate species.[7] Cesium carbonate is highly effective but more expensive. K₃PO₄ is an excellent, cost-effective alternative.
-
Weaker Bases (K₂CO₃, Na₂CO₃): Standard choices for many routine couplings. They can be a good starting point and may be sufficient if a highly active catalyst system is used.[17][18]
-
Fluoride Bases (KF, CsF): Fluoride ions can also activate boronic acids and are particularly useful in anhydrous conditions to avoid protodeboronation.[1][19]
Which solvent system is best?
The choice of solvent depends on the base and temperature requirements. Aprotic polar solvents are common.
-
Dioxane/Water or Toluene/Water: Classic biphasic systems that work well with inorganic bases like carbonates and phosphates. The water solubilizes the base, facilitating its role in the catalytic cycle.[20] A ratio of 4:1 to 10:1 (organic:water) is a good starting point.
-
Anhydrous Toluene, Dioxane, or 2-MeTHF: Required when running the reaction under anhydrous conditions to prevent protodeboronation. Must be paired with a base soluble in the organic phase or one that is effective as a solid (e.g., finely powdered, anhydrous K₃PO₄).
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. For this compound, the Transmetalation step is often the bottleneck that requires optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Protocol 1: Standard Conditions (Aqueous)
This protocol serves as a general starting point.
-
Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand (if separate).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.[14]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Optimized Conditions for Fast Coupling (Anhydrous)
This protocol is designed to accelerate the reaction and minimize protodeboronation.
-
Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 2-MeTHF via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Place the vial in a preheated heating block set to 80-110 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. This protocol often results in significantly shorter reaction times (1-4 hours).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Boronic Acid Homocoupling Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the persistent challenge of boronic acid homocoupling byproducts in cross-coupling reactions. As your dedicated support scientist, my goal is to equip you with the foundational knowledge and practical protocols to minimize, and effectively remove, these impurities from your reaction mixtures.
I. Troubleshooting Guide: Isolating Your Desired Product
This section addresses specific issues you may encounter during the purification of your target compound, where homocoupling byproducts are the primary contaminant.
Problem 1: Co-elution of the Desired Product with the Homocoupling Byproduct During Column Chromatography
Scenario: You've completed your Suzuki-Miyaura cross-coupling reaction and after workup, you attempt to purify your product via flash column chromatography. However, you observe that the homocoupling byproduct has a very similar retention factor (Rf) to your desired product, leading to incomplete separation.
Root Cause Analysis: The structural similarity between your desired cross-coupled product and the symmetrical biaryl byproduct from homocoupling often results in similar polarities. This makes separation by traditional normal-phase silica gel chromatography challenging, as the separation is primarily based on polarity differences.[1][2][3]
Solutions:
-
Optimize Your Solvent System:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.
-
Alternative Solvent Systems: Don't be afraid to deviate from the standard hexane/ethyl acetate system. Consider solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.[4][5] Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve peak shape and resolution.[5]
-
-
Switch to a Different Stationary Phase:
-
Alumina: For certain compounds, particularly those that are sensitive to the acidic nature of silica gel, neutral or basic alumina can offer different selectivity and better separation.
-
Reverse-Phase Chromatography: If your product and byproduct are sufficiently non-polar, reverse-phase chromatography (e.g., C18-functionalized silica) can be an excellent alternative. The separation mechanism is based on hydrophobicity, which may differ more significantly between your product and the homocoupling byproduct than their polarities.
-
-
Protocol for Optimizing Column Chromatography:
-
Thin-Layer Chromatography (TLC) Analysis: Before committing to a large-scale column, run a series of TLC plates with different solvent systems to identify the one that provides the best separation between your product and the byproduct.[6]
-
Dry Loading: To ensure the tightest possible band at the start of your chromatography, adsorb your crude product onto a small amount of silica gel or Celite and load it onto the column as a dry powder.[6]
-
Column Packing: Ensure your column is packed uniformly to prevent channeling, which can lead to poor separation.
-
Problem 2: Persistent Homocoupling Byproduct Even After Recrystallization
Scenario: You have attempted to purify your solid product by recrystallization, but the homocoupling byproduct remains as a significant impurity in your crystals.
Root Cause Analysis: For recrystallization to be effective, the impurity should either be much more soluble or much less soluble in the chosen solvent than the desired compound. If the homocoupling byproduct has similar solubility properties to your product, it can co-crystallize.
Solutions:
-
Solvent Screening:
-
Systematic Approach: Test a wide range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water). The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while the byproduct remains soluble at all temperatures.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until turbidity is observed. Heating to redissolve and then slow cooling can induce crystallization.
-
-
Hot Gravity Filtration: If the byproduct is less soluble than your product at high temperatures, a hot gravity filtration can be used to remove it before allowing the desired product to crystallize from the filtrate.[7]
-
Protocol for Effective Recrystallization:
-
Choose an appropriate solvent or solvent pair based on small-scale solubility tests.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]
-
Dry the crystals thoroughly.
-
Problem 3: Difficulty Removing Unreacted Boronic Acid and Homocoupling Byproduct with a Standard Aqueous Workup
Scenario: After your reaction, you perform a standard aqueous workup (e.g., washing with water and brine), but find that a significant amount of the starting boronic acid and the homocoupling byproduct remain in the organic layer.
Root Cause Analysis: While some boronic acids are water-soluble, many are not and will partition into the organic layer. The homocoupling byproduct is typically non-polar and will also remain in the organic phase.
Solutions:
-
Acid-Base Extraction:
-
Basic Wash: Boronic acids are acidic and can be converted to their corresponding boronate salts by washing with a basic aqueous solution (e.g., 1-2 M NaOH or K2CO3).[4][9] The anionic boronate is much more water-soluble and will be extracted into the aqueous layer.[9]
-
Caution: Ensure your desired product is stable to basic conditions before employing this method.[9]
-
-
Scavenger Resins:
-
Mechanism: Scavenger resins are solid-supported reagents with functional groups that selectively bind to and remove excess reagents or byproducts.[10] For boronic acids, resins with diol or amine functionalities are particularly effective.[11][12][13]
-
Advantages: This method avoids the need for aqueous extractions and can be highly selective. The resin is simply stirred with the reaction mixture and then removed by filtration.[10]
-
-
Protocol for Basic Extraction:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1-2 M aqueous NaOH. Repeat the wash if necessary.
-
Separate the layers and wash the organic layer with water and then brine to remove any residual base.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate in vacuo.[7]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the causes of boronic acid homocoupling and strategies for its prevention.
Q1: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][14] The mechanism is believed to involve the formation of a palladium peroxo complex.[14]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is especially problematic at the beginning of the reaction.[1][15]
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Rigorous degassing of the reaction solvent and mixture is crucial. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][15]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q3: Can the choice of catalyst, ligand, and base influence the extent of homocoupling?
A3: Absolutely. The choice of these reagents plays a critical role in minimizing homocoupling.
-
Catalyst: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can help to bypass the initial Pd(II)-mediated homocoupling pathway.[16]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the side reactions that lead to homocoupling.[16]
-
Base: The choice of base can influence the rate of transmetalation. A base that is too strong or too weak can lead to a build-up of intermediates that may be prone to side reactions. The optimal base should be determined empirically for each specific reaction.
Q4: Are there any additives that can suppress homocoupling?
A4: Yes, certain additives have been shown to be effective. The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.[15][17]
Q5: What are boronic acid protecting groups and can they help prevent homocoupling?
A5: Boronic acid protecting groups, such as MIDA (N-methyliminodiacetic acid) esters or organotrifluoroborates, can be used to increase the stability of the boronic acid and prevent premature decomposition or side reactions like protodeboronation and homocoupling.[18][19] These "slow-release" strategies ensure that only a small concentration of the active boronic acid is present in the reaction mixture at any given time, which can favor the desired cross-coupling pathway.[18][20][21]
III. Visualizing Reaction Pathways and Workflows
Diagram 1: Competing Pathways of Suzuki-Miyaura Coupling and Homocoupling
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Diagram 2: Experimental Workflow for Purification
Caption: A general workflow for the purification of cross-coupling products.
IV. Data Summary Table
| Purification Method | Principle of Separation | Best Suited For | Key Advantages | Potential Drawbacks |
| Column Chromatography | Differential adsorption to a stationary phase (polarity).[2][3] | Liquid or oily products; separation of compounds with different polarities. | High resolving power for complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Differential solubility in a given solvent at different temperatures. | Solid products with moderate to high purity. | Can be highly effective for removing small amounts of impurities; scalable. | Finding a suitable solvent can be challenging; not effective if product and impurity have similar solubilities. |
| Acid-Base Extraction | Conversion of acidic or basic compounds into their water-soluble salts. | Removing acidic (e.g., boronic acid) or basic impurities. | Simple, fast, and inexpensive. | Product must be stable to the pH conditions; may not remove non-acidic/basic impurities. |
| Scavenger Resins | Covalent or ionic binding of impurities to a solid support.[10] | Targeted removal of specific functional groups (e.g., boronic acids). | High selectivity; simple filtration-based workup.[10] | Cost of the resin; may require optimization of reaction time and equivalents of resin. |
V. References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119.
-
d'Halluin, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7543.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF.
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(21), 6829–6836.
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836.
-
BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
-
SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
-
SiliCycle. (n.d.). SiliaBond Organic Scavengers. SiliCycle.
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
-
Wikipedia. (2023). Protodeboronation. Wikipedia.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate.
-
Li, W. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1246, 1–19.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 52(29), 7362–7370.
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College.
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
-
Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Journal of the American Chemical Society, 135(38), 14126–14135.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
-
G-Biosciences. (n.d.). Boronate Resin. G-Biosciences.
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition, 41(11), 1945–1948.
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Symmetry, 12(6), 964.
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15915–15927.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[22][23]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2565–2574.
-
LibreTexts. (2021). 9.3: Chromatographic Separation Procedures. Chemistry LibreTexts.
-
Leibfarth, F. A., et al. (2012). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research, 45(10), 1635–1645.
-
YouTube. (2012). Chromatographic Separation Explained. YouTube.
-
YouTube. (2022). 3.9 Separation of Solutions and Mixtures Chromatography. YouTube.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. reddit.com [reddit.com]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. suprasciences.com [suprasciences.com]
- 14. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 4-Ethoxy-3-fluorophenylboronic Acid
Welcome to the technical support guide for 4-Ethoxy-3-fluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions regarding the stability and handling of this versatile reagent, particularly concerning its interaction with water. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by users. The core of many of these problems lies in the dynamic relationship between the boronic acid and its anhydride form, the boroxine.
Q1: We are experiencing inconsistent yields in our Suzuki-Miyaura coupling reactions using this compound from different lots or after storage. What could be the primary cause?
This is a classic and frequently encountered issue. The most probable cause is the variable and often unknown water content of the solid boronic acid, which directly influences its structural integrity. This compound, like most arylboronic acids, exists in a dynamic equilibrium with its cyclic trimeric anhydride, known as a boroxine.[1][2]
This is not a degradation pathway in the sense of decomposition, but a reversible dehydration reaction.[3][4]
3 (this compound) ⇌ 1 (Boroxine Anhydride) + 3 H₂O
The presence of water drives the equilibrium to the left (favoring the active boronic acid), while its absence (e.g., in an anhydrous solvent or upon prolonged storage over desiccants) drives it to the right (favoring the boroxine).[1] Commercial boronic acids are frequently a mixture of both forms.[1][5]
The inconsistency in your reactions arises because you are likely weighing out a mixture of the monomer and the trimer. This throws off the stoichiometry of your reaction, as the molecular weight of the active boron species is different from what you assume, leading to an incorrect molar ratio of your coupling partners and impacting yields.[6]
Q2: What exactly is a boroxine, and how does its presence impact the mechanics of my cross-coupling reaction?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, with an organic substituent on each boron atom.[3] It is the anhydrous form of three boronic acid molecules.
// Invisible nodes for better arrow placement node [shape=point, width=0.01, height=0.01]; p1; p2;
// Edges BA -> p1 [dir=none, minlen=2]; p1 -> BX [label=<+ 3 H₂O Hydrolysis>, color="#34A853", fontcolor="#34A853"]; BX -> p2 [dir=none, minlen=2]; p2 -> BA [label=<- 3 H₂O Dehydration>, color="#EA4335", fontcolor="#EA4335"];
// Re-establishing equilibrium arrows {rank=same; p1; p2} p1 -> p2 [dir=back, arrowhead=empty, arrowtail=empty, minlen=1]; } dot Caption: Equilibrium between boronic acid and its boroxine.
Impact on Reaction Mechanism:
-
Stoichiometry: The most direct impact is on molar ratios. If your solid is 50% boroxine by weight, your actual molar amount of the boron species is significantly lower than calculated based on the monomer's molecular weight.
-
Activation: The crucial transmetalation step in the Suzuki-Miyaura catalytic cycle requires the formation of a tetracoordinate "ate" complex, typically by adding a base to the boronic acid.[7] While boroxines can be hydrolyzed back to the boronic acid in situ under aqueous basic conditions, the kinetics of this hydrolysis may be slower than the catalytic turnover.[8] If hydrolysis is not complete before the catalyst degrades or side reactions occur, yields will suffer.
Q3: What are the definitive best practices for storing and handling this compound to ensure its stability?
The key objective is to minimize uncontrolled dehydration during storage and prevent excessive hydration from atmospheric moisture.
| Condition | Best Practice | Rationale & Consequence of Failure |
| Temperature | Store at room temperature or as recommended by the supplier (e.g., refrigerator).[9] | Avoid high heat, which can accelerate the dehydration process to form boroxine.[4] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[10] | Minimizes contact with atmospheric moisture, which can lead to clumping and affect accurate weighing. |
| Container | Keep in a tightly sealed container.[11] | Prevents ingress of moisture from the air, maintaining the integrity of the solid. |
| Handling | Weigh out the reagent quickly and reseal the container promptly. Work in a low-humidity environment if possible. | Prolonged exposure to ambient air allows for moisture absorption, which can change the acid/boroxine ratio over time. |
Q4: My Suzuki coupling failed. Before I blame the catalyst or other reagents, how can I perform a quality check on my this compound?
Assessing the quality of your boronic acid is a critical troubleshooting step. Two primary analytical methods are recommended:
-
¹H and ¹¹B NMR Spectroscopy: This is the most informative technique.[12]
-
¹H NMR: In a dry, aprotic solvent (like CDCl₃), you can often distinguish the protons of the boronic acid from those of the boroxine. The boroxine peaks may be broader or slightly shifted. Comparing the integration of characteristic aromatic peaks for both species can give you a ratio of acid to boroxine.[13]
-
¹¹B NMR: This technique is highly sensitive to the coordination state of the boron atom. Trigonal boronic acids and boroxines typically show a broad signal around 28-33 ppm, while the tetracoordinate boronate anion (formed upon addition of a base or diol) appears much further upfield, around 3-9 ppm.[12][14] A clean spectrum can confirm the primary species present.
-
-
Karl Fischer (KF) Titration: This method quantifies the water content.[15]
-
Caveat: Direct KF titration can be problematic for boronic acids, as the weakly acidic nature can interfere with the KF reagents, potentially forming water and giving falsely high readings.[16][17]
-
Recommended Method: Use a Karl Fischer oven. The sample is heated in a sealed vial, and the evaporated water is carried by a dry gas stream into the KF titration cell. This prevents side reactions by separating the sample from the reagent.[17] Knowing the water content helps you understand where the equilibrium in Q1 lies.
-
Part 2: Experimental Protocols & Workflows
Protocol 1: Quality Control of this compound via ¹H NMR
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh ~10-15 mg of the boronic acid into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of anhydrous CDCl₃ or DMSO-d₆. DMSO-d₆ is generally better at dissolving both the acid and boroxine forms.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Look for two sets of signals in the aromatic region (approx. 7.0-8.0 ppm).
-
The sharper signals typically correspond to the boronic acid monomer. Broader signals may indicate the boroxine or other oligomeric species.
-
Compare the integration of a well-resolved proton signal from the acid to its corresponding signal in the boroxine to estimate the molar ratio. For a reference spectrum of a similar compound, phenylboronic acid, characteristic peaks are noted between 7.3 and 8.0 ppm.[18]
-
Protocol 2: Recommended Procedure for Suzuki-Miyaura Coupling to Mitigate Boroxine Issues
This protocol is designed to ensure any boroxine present is converted to the active boronic acid in situ.
-
Reagent Charging: To an oven-dried flask, add your aryl halide, this compound (typically 1.2-1.5 equivalents), and the palladium catalyst.
-
Solvent & Base Addition: Add your chosen solvent system (e.g., Toluene/EtOH or Dioxane) and water (often as part of the solvent system or from the aqueous base solution).
-
Pre-Stirring (Optional but Recommended): Add the aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃). Stir the resulting biphasic mixture vigorously at room temperature for 15-30 minutes before heating.
-
Reaction Execution: Heat the mixture to the desired reaction temperature and monitor by TLC or LC-MS until completion.
Causality: The pre-stirring step with the aqueous base ensures that the boroxine has sufficient time and contact with water to hydrolyze back to the monomeric boronic acid, which can then be activated by the base for entry into the catalytic cycle.[7]
Workflow: Troubleshooting Low-Yield Suzuki-Miyaura Reactions
// Nodes start [label="Low or No Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ba [label="Assess Boronic Acid Quality", fillcolor="#FBBC05"]; check_catalyst [label="Verify Catalyst/Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
nmr [label="Run ¹H / ¹¹B NMR"]; kf [label="Run Karl Fischer (Oven Method)"]; boroxine_issue [label="High Boroxine Content Detected?", shape=diamond, fillcolor="#FBBC05"];
cat_activity [label="Is catalyst active? (Use a control reaction)"]; ligand_ok [label="Is ligand air-stable? Degassed properly?"];
base_ok [label="Is base strong enough? (e.g., K₂CO₃, Cs₂CO₃)"]; solvent_ok [label="Is solvent anhydrous & degassed?"]; temp_ok [label="Is temperature optimal?"];
solution_ba [label="Solution:\n- Use pre-stirring with aqueous base\n- Re-purify boronic acid\n- Purchase new batch", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ok [label="Problem Likely Elsewhere", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> {check_ba, check_catalyst, check_conditions} [arrowhead=vee];
check_ba -> {nmr, kf}; {nmr, kf} -> boroxine_issue;
boroxine_issue -> solution_ba [label="Yes"]; boroxine_issue -> solution_ok [label="No"];
check_catalyst -> {cat_activity, ligand_ok}; check_conditions -> {base_ok, solvent_ok, temp_ok}; } dot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 279263-10-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 9. This compound CAS#: 279263-10-4 [m.chemicalbook.com]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 18. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Substituted Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry.[1][2][3][4][5] The reaction's success hinges on the careful interplay of various components, including the palladium catalyst, ligand, base, solvent, and the nature of the coupling partners.[2] Substituted boronic acids, while offering immense synthetic utility, can introduce specific challenges that lead to failed or low-yielding reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered when working with these indispensable reagents.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not working, or the yield is very low. What are the primary factors I should investigate?
A1: When a Suzuki-Miyaura coupling fails, a systematic evaluation of the reaction components is crucial. Here are the first-line checks:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to generate the active Pd(0) catalyst.[2][6] Ensure your palladium source and ligand are fresh and have been stored correctly. Air-stable precatalysts, like palladacycles, can offer more consistent results.[6]
-
Oxygen Contamination: The presence of oxygen is detrimental as it can lead to the homocoupling of boronic acids and decomposition of the catalyst.[6][7] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[6]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[6] For anhydrous reactions, ensure the base is finely powdered and dry.[6] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[6]
Q2: I am observing a significant amount of a side product that corresponds to the protonated form of my boronic acid. What is happening and how can I minimize it?
A2: You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6][8][9][10] This is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[6][11]
Here’s how to address it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[6]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[6]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[7][11]
-
Ligand Choice: Interestingly, recent studies have shown that bulky, electron-rich phosphine ligands, while often used to promote difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[8][9][10] If you are using a bulky ligand and observing significant protodeboronation, consider screening less sterically demanding ligands.
Q3: My reaction with a sterically hindered boronic acid (e.g., one with ortho-substituents) is sluggish or fails completely. What modifications should I try?
A3: Steric hindrance can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[6] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[6]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barriers associated with sterically demanding substrates.
-
Choice of Base and Solvent: For sterically hindered couplings, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ in an ethereal solvent like dioxane or THF is often a good starting point.
| Component | Recommendation for Sterically Hindered Couplings | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes reductive elimination of bulky products.[6] |
| Base | Strong, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) | Facilitates the formation of the active boronate species. |
| Solvent | Aprotic, polar solvents (e.g., Dioxane, Toluene, THF) | Good solubility for reactants and catalyst complex. |
| Temperature | 80–110 °C | Provides sufficient energy to overcome steric barriers. |
Q4: I am working with an electron-deficient boronic acid and observing low conversion. What is the issue?
A4: Electron-deficient boronic acids are less nucleophilic, which can slow down the transmetalation step. To address this, you can:
-
Use a Stronger Base: A stronger base can increase the concentration of the more nucleophilic "ate" complex (RB(OH)₃⁻), thereby accelerating transmetalation.
-
Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can facilitate the transmetalation with electron-poor boronic acids.
-
Consider Boronate Esters: In some cases, specific boronate esters can exhibit enhanced reactivity compared to the corresponding boronic acids.[11]
Q5: My reaction involving a 2-pyridylboronic acid is giving poor yields. Is there a specific reason for this?
A5: Yes, this is a well-documented issue often referred to as the "2-pyridyl problem."[12] The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[12]
Solutions include:
-
Use of Boronate Esters: Converting the 2-pyridylboronic acid to a boronate ester, such as a pinacol or neopentyl ester, can mitigate this issue.
-
Specialized Ligands: Certain ligands have been developed to be effective for the coupling of 2-pyridyl nucleophiles.[13]
-
Alternative Boron Reagents: The use of lithium triisopropyl 2-pyridylboronates has been shown to be an effective strategy for these challenging couplings.[13]
Troubleshooting Experimental Protocols
Protocol 1: General Procedure for a Difficult Suzuki-Miyaura Coupling
This protocol is a robust starting point for challenging couplings, including those with sterically hindered substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Unstable Boronic Acids
For boronic acids prone to decomposition or protodeboronation, forming a stable adduct can be beneficial.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[6]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[6]
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[6]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[6]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
Logical Flow for Troubleshooting
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenylboronic Acids: 4-Ethoxy-3-fluorophenylboronic Acid vs. 4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
From the Desk of a Senior Application Scientist: In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds that form the backbone of countless pharmaceuticals and advanced materials.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and overall success of the coupling. This guide provides an in-depth comparison of two functionally distinct arylboronic acids: the electron-rich 4-methoxyphenylboronic acid and the electronically complex 4-Ethoxy-3-fluorophenylboronic acid.
Through a blend of mechanistic theory and practical, field-proven protocols, we will dissect the subtle yet significant factors that govern their reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in substrate selection and reaction optimization.
Theoretical Framework: Unpacking the Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is fundamentally governed by the electronic properties of the aryl ring and the Lewis acidity of the boron center. These factors directly influence the rate-determining transmetalation step of the catalytic cycle.[4]
-
4-methoxyphenylboronic acid: This molecule represents a classic electron-rich coupling partner. The methoxy group at the para-position exerts a strong electron-donating effect through resonance (+R effect), where the oxygen's lone pairs delocalize into the aromatic ring.[5][6] This is partially offset by a weaker, electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity.[6] The net result is an increase in electron density on the phenyl ring, particularly at the ipso-carbon bonded to the boron atom. This enhanced nucleophilicity facilitates the transfer of the aryl group to the palladium center during transmetalation.
-
This compound: This substrate presents a more complex electronic profile.
-
Ethoxy Group (-OEt): Similar to the methoxy group, the para-ethoxy group is a strong resonance donor (+R), enriching the ring with electron density.
-
Fluoro Group (-F): The fluorine atom at the ortho-position to the boron is a potent electron-withdrawing group due to its high electronegativity (-I effect).[7] This inductive withdrawal significantly increases the Lewis acidity of the boron atom.[8] A more Lewis-acidic boron center more readily accepts the hydroxide or alkoxide base, facilitating the formation of the crucial boronate complex necessary for transmetalation.[9][10] However, this benefit is counterbalanced by a decrease in the overall electron density of the aryl ring, which can slow the subsequent transfer to the palladium(II) center. Furthermore, the ortho-fluoro group introduces steric hindrance that can impede the optimal orientation of the boronic acid for coupling.[11]
-
The core of the comparison lies in this trade-off: the enhanced Lewis acidity of the fluorinated boronic acid versus the superior ring nucleophilicity of the methoxy-substituted analog.
Caption: Electronic effects influencing boronic acid reactivity.
Quantitative Performance Comparison
| Parameter | 4-methoxyphenylboronic acid | This compound | Rationale & Causality |
| Relative Reactivity | High | Moderate to High | The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, generally leading to faster reaction kinetics.[12][13] The fluorinated analog's reactivity is a balance between faster boronate formation (due to higher Lewis acidity) and potentially slower aryl transfer.[7][8] |
| Typical Yield | Excellent (often >90%) | Good to Excellent (80-95%) | Under optimized conditions, both can provide high yields. The fluorinated compound may require more careful optimization of base and temperature to overcome its electronic and steric challenges.[14] |
| Potential Side Reactions | Low | Moderate | Electron-deficient boronic acids, like the fluorinated substrate, are more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh basic conditions or prolonged reaction times.[8] |
| Optimal Base | Standard carbonates (K₂CO₃, Na₂CO₃) or stronger phosphates (K₃PO₄) are effective.[13][15] | Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred to ensure efficient formation of the boronate complex and minimize protodeboronation.[15] | The increased acidity of the fluorinated boronic acid means it can be activated by a wider range of bases, but stronger bases often give more reliable results. |
| Temperature | Room temperature to 80 °C is often sufficient.[16] | May require higher temperatures (80-110 °C) to achieve comparable reaction rates, especially with less reactive coupling partners.[14][15] | Higher thermal energy is needed to overcome the activation barrier, which may be higher due to steric hindrance and reduced ring nucleophilicity. |
Experimental Protocol: A Self-Validating System for Comparison
To objectively evaluate the reactivity of these two boronic acids, a standardized experimental protocol is essential. The following procedure is a robust starting point for the coupling with a generic aryl bromide (e.g., 4-bromoanisole).
Objective: To synthesize the corresponding biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (4-methoxyphenylboronic acid OR this compound, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 10:1 mixture, 11 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the selected boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Causality: Using an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or decomposition of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent Addition: Add the degassed solvent mixture (11 mL) via syringe. The solvent choice is crucial; ethereal solvents like dioxane or aromatic solvents like toluene are common, and the addition of water often accelerates the transmetalation step.[17]
-
Causality: Degassing the solvent (by bubbling with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl compound.
Caption: Standard workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice between this compound and 4-methoxyphenylboronic acid is a strategic one, guided by the specific demands of the synthetic target and the desired reaction kinetics.
-
4-methoxyphenylboronic acid is the reagent of choice for rapid, high-yielding couplings where electronic enrichment is beneficial and side reactions are to be minimized. Its predictable, robust performance makes it a reliable building block in many synthetic campaigns.[16][18]
-
This compound offers a more nuanced reactivity profile. The ortho-fluoro substituent provides a handle for increasing the boron's Lewis acidity, which can be advantageous in challenging coupling reactions.[7][8] However, researchers must be prepared to optimize conditions, potentially using stronger bases and higher temperatures, while remaining vigilant for protodeboronation.[8][15] Its use is particularly indicated when the specific substitution pattern is required for the final target molecule, for example, in tuning the electronic properties or metabolic stability of a drug candidate.
Ultimately, understanding the fundamental electronic and steric principles that govern the behavior of these reagents is paramount. By leveraging this knowledge, the synthetic chemist can transform the Suzuki-Miyaura coupling from a routine procedure into a precision tool for molecular construction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
A Researcher's Guide to Suzuki Coupling: A Comparative Analysis of 4-Ethoxy-3-fluorophenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic systems.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids have cemented its role in pharmaceutical and materials science research.[1][3] A critical subset of reagents in this field is the fluorinated phenylboronic acids. The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity, and improve binding affinity to biological targets.[4][5][6]
This guide provides an in-depth comparison of 4-ethoxy-3-fluorophenylboronic acid against other common fluorinated phenylboronic acids in the context of the Suzuki coupling reaction. We will delve into the electronic and steric factors governing their reactivity, present comparative data, and provide a field-proven experimental protocol to empower researchers in their synthetic endeavors.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the performance of any boronic acid in a Suzuki coupling necessitates a firm grasp of the underlying catalytic cycle. The reaction is typically catalyzed by a Palladium(0) complex and proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻).[8][10]
-
Reductive Elimination: The two coupled organic groups are eliminated from the palladium complex, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Tale of Two Substituents: Electronic Effects in Fluorinated Boronic Acids
The reactivity of a phenylboronic acid is profoundly influenced by its substituents. In the case of this compound, we observe a fascinating interplay of competing electronic effects.
-
Fluorine (at C3): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[5][11] However, it also deactivates the aromatic ring, making the ipso-carbon less nucleophilic.
-
Ethoxy (at C4): The oxygen atom of the ethoxy group possesses lone pairs that can be donated into the aromatic ring through resonance (+M effect). This electron-donating effect increases the electron density of the ring, enhancing the nucleophilicity of the ipso-carbon that transfers to the palladium center.
This "push-pull" system distinguishes this compound from simpler analogs. While monofluorinated or difluorinated boronic acids are dominated by electron-withdrawing effects, the ethoxy group provides a countervailing electron-donating influence, potentially striking a balance that enhances reactivity while mitigating side reactions like protodeboronation, which is a known issue for highly electron-deficient boronic acids.[11]
Caption: Electronic push-pull effects on the aryl ring of various boronic acids.
Comparative Performance in Suzuki Coupling
The ultimate test of a boronic acid is its performance in the reaction flask. The following table summarizes the expected performance of this compound relative to other common fluorinated analogs based on established chemical principles and literature data.
| Boronic Acid | Key Structural Feature | Expected Reactivity & Yield | Stability & Side Reactions |
| This compound | Electron-donating (OEt) and withdrawing (F) groups. | High. The electron-donating ethoxy group enhances the nucleophilicity of the transferring aryl group, often leading to excellent yields.[12] | Good to Excellent. The electron-donating group can help stabilize the C-B bond against protodeboronation compared to polyfluorinated analogs. |
| 4-Fluorophenylboronic acid | Single electron-withdrawing group para to boron. | Good. Generally a reliable coupling partner. Studies show it can be more effective than non-fluorinated phenylboronic acid.[13] | Good. Generally stable, but the electron-deficient ring makes it more susceptible to protodeboronation than non-fluorinated analogs.[11] |
| 3,4-Difluorophenylboronic acid | Two adjacent electron-withdrawing groups. | Moderate to Good. The increased Lewis acidity can be beneficial, but the highly electron-deficient ring may slow transmetalation in some cases. | Moderate. Increased electron deficiency heightens the risk of protodeboronation, especially with stronger bases or prolonged reaction times.[11] |
| Pentafluorophenylboronic acid | Heavily fluorinated, strongly electron-deficient. | Variable to Low. Often considered an inactive or challenging substrate under standard conditions due to severe deactivation of the ring. Requires specialized conditions (e.g., specific catalysts, silver co-additives).[14] | Poor. Highly susceptible to protodeboronation, particularly in the presence of base.[14] |
Field-Proven Experimental Protocol
This section provides a representative, detailed protocol for the Suzuki coupling of this compound with 4-bromoanisole.
Reaction: Synthesis of 4'-ethoxy-3'-fluoro-4-methoxy-1,1'-biphenyl
Materials:
-
This compound (CAS: 279263-10-4)
-
4-Bromoanisole (CAS: 104-92-7)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Experimental Workflow:
-
Inert Atmosphere Preparation: An oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar is subjected to three cycles of vacuum and backfill with argon or nitrogen.
-
Causality: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state.[9] An inert atmosphere is critical to preserve its catalytic activity.
-
-
Reagent Charging: To the flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (221 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%). The flask is immediately sealed and purged with argon for another 5 minutes.
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily generates the active Pd(0) species in solution. Catalyst loading is typically kept low (1-5 mol%) for efficiency.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be deoxygenated by bubbling with argon for 15-20 minutes prior to use.
-
Reaction Execution: The flask is lowered into a preheated oil bath at 90 °C and stirred vigorously for 12 hours.
-
Causality: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step.[7] Vigorous stirring is necessary to ensure adequate mixing in the biphasic system.
-
-
Reaction Monitoring & Workup: After cooling to room temperature, the reaction progress can be checked by TLC or GC-MS. Upon completion, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the pure biaryl product.
Conclusion
This compound presents a compelling option for synthetic chemists engaged in Suzuki-Miyaura coupling. Its unique electronic architecture, featuring both a donating ethoxy group and a withdrawing fluoro group, offers a sophisticated tool for molecular design. This balance often translates to high reactivity and yields while maintaining greater stability against protodeboronation compared to more heavily fluorinated analogs. For researchers in drug discovery and materials science, this reagent serves as a valuable building block for introducing the bio-isosterically important fluorophenol ether motif into complex target structures.[12] By understanding the mechanistic principles and applying robust experimental protocols, scientists can effectively leverage the advantages of this compound to advance their research objectives.
References
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Yield Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's efficiency, mild conditions, and broad functional group tolerance have cemented its role in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. At the heart of this powerful transformation lies the phenylboronic acid, and the nature of its substituents can dramatically influence the reaction's outcome. This guide provides an in-depth comparison of the performance of variously substituted phenylboronic acids, supported by experimental data, to empower researchers in optimizing their synthetic strategies.
The Decisive Role of Substituents: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic and steric properties of the substituents on the phenylboronic acid. These properties primarily impact the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
Electronic Effects: The nucleophilicity of the aryl group on the boronic acid is a key determinant of the transmetalation rate.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the ipso-carbon (the carbon atom bonded to boron). This enhanced nucleophilicity facilitates a more rapid and efficient transfer of the aryl group to the palladium catalyst, generally leading to higher reaction yields and faster reaction times.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aryl ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields. However, the overall outcome is a complex interplay of factors, and successful couplings with electron-deficient partners can be achieved through careful optimization of reaction conditions.[1]
Steric Effects: The spatial arrangement of substituents, particularly in the ortho position, can significantly hinder the reaction. Ortho-substituents can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step and consequently reducing the reaction yield. This steric hindrance is often a more dominant factor than electronic effects, especially for bulky ortho-substituents.[1]
To visualize the core of this reaction, the catalytic cycle of the Suzuki-Miyaura cross-coupling is presented below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Yield Comparison: A Data-Driven Analysis
The following tables provide a comparative summary of experimental yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl halides. These data, compiled from scientific literature, illustrate the practical implications of the electronic and steric effects discussed above.
Table 1: Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Entry | Phenylboronic Acid Substituent | Position | Electronic Effect | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-OCH₃ | para | Electron-Donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 2 | 4-CH₃ | para | Electron-Donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 3 | H | - | Neutral | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 4 | 4-F | para | Weakly EWG | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 |
| 5 | 4-NO₂ | para | Strongly EWG | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 6 | 3-NO₂ | meta | Strongly EWG | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 88 |
| 7 | 2-NO₂ | ortho | Strongly EWG | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
Data synthesized from multiple literature sources for comparative illustration.[1]
Table 2: Coupling of Substituted Phenylboronic Acids with 4-Bromoacetophenone
| Entry | Phenylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 98 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |
| 5 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 |
| 6 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 88 |
Illustrative data based on typical Suzuki-Miyaura coupling outcomes.[2]
From the data, a clear trend emerges: para-substituted phenylboronic acids with electron-donating groups generally provide excellent yields. While electron-withdrawing groups can also lead to high yields, the reaction often requires careful selection of the catalyst and ligand system. The significantly lower yield for the ortho-nitro-substituted phenylboronic acid, even with a different catalyst and longer reaction time, highlights the pronounced negative impact of steric hindrance.[1]
Experimental Protocol: A Step-by-Step Guide
This section provides a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction.
Reaction: Coupling of 4-Bromoacetophenone with 4-Methoxyphenylboronic Acid.
Materials:
-
4-Bromoacetophenone (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Deionized Water (1 mL per mmol of aryl halide)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add degassed toluene and deionized water to the reaction mixture. Degassing of solvents can be achieved by bubbling an inert gas through them for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoacetophenone) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Conclusion
The electronic and steric nature of substituents on phenylboronic acids plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields, a judicious selection of catalysts, ligands, and reaction conditions can enable efficient couplings even with sterically hindered or electronically deactivated substrates. This guide, by providing a mechanistic rationale, comparative experimental data, and a detailed protocol, serves as a valuable resource for researchers aiming to harness the full synthetic potential of this powerful reaction.
References
A Researcher's Guide to Cross-Coupling Reactions Beyond Suzuki-Miyaura for 4-Ethoxy-3-fluorophenylboronic Acid
For the modern medicinal chemist and materials scientist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, prized for its functional group tolerance and generally high yields. However, reliance on a single methodology can be limiting, and certain substrates or desired final products may necessitate alternative synthetic strategies. This guide provides an in-depth comparison of viable cross-coupling alternatives to the Suzuki-Miyaura reaction for the specific substrate 4-ethoxy-3-fluorophenylboronic acid .
This particular boronic acid presents a unique electronic and steric profile: an electron-donating ethoxy group, which can enhance reactivity in some catalytic cycles, and a fluorine atom, which imparts desirable properties in the final product but can also influence the electronic nature of the aromatic ring. This guide will delve into the mechanistic nuances of several alternative coupling reactions, providing field-proven insights and representative experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Benchmark: Suzuki-Miyaura Coupling
Before exploring alternatives, it is crucial to understand the benchmark reaction. The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate in the presence of a base. The catalytic cycle is well-established and proceeds through oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Cross-Coupling Methodologies
While highly effective, the Suzuki-Miyaura reaction is not without its limitations, such as the requirement of a base which can be detrimental to sensitive substrates, and potential issues with boronic acid stability and homocoupling. The following sections explore robust alternatives, with a focus on their applicability to substrates like this compound.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[1][2] Unlike the palladium-catalyzed methods, this reaction couples a boronic acid with an amine or an alcohol and is often performed under mild, aerobic conditions.[3][4] This makes it an excellent choice when the desired product is an arylamine or aryl ether rather than a biaryl.
Mechanistic Insight: The mechanism is thought to involve a Cu(II) species which undergoes transmetalation with the arylboronic acid. The resulting copper-aryl intermediate can then be oxidized to a transient Cu(III) species, which undergoes reductive elimination with the amine or alcohol to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[5]
Caption: A simplified catalytic cycle for the Chan-Lam cross-coupling reaction.
Representative Experimental Protocol (Chan-Lam Amination):
-
To a reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and Cu(OAc)₂ (0.1 equiv).
-
Add a suitable solvent, such as dichloromethane (DCM) or methanol, and a base like pyridine or triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Feature | Chan-Lam Coupling |
| Catalyst | Copper (e.g., Cu(OAc)₂) |
| Coupling Partner | Amines, Alcohols, Thiols |
| Key Reagents | Oxidant (often air) |
| Advantages | Mild conditions, air-tolerant, forms C-heteroatom bonds |
| Limitations | Primarily for C-N and C-O bonds, not C-C bonds |
Sonogashira-Type Coupling: Accessing Arylalkynes
The traditional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[6][7] However, modifications have been developed that allow for the use of arylboronic acids as the coupling partner, providing a valuable alternative for the synthesis of arylalkynes.[8][9] These reactions can be catalyzed by palladium, often in conjunction with a copper co-catalyst, or by other metals like gold.
Mechanistic Insight: In the palladium/copper co-catalyzed system, the copper acetylide is believed to be the active species that transmetalates with the arylpalladium(II) complex generated from the oxidative addition of an aryl halide. In the case of using an arylboronic acid, the mechanism can be more complex and may involve an oxidative coupling pathway.
Caption: Catalytic cycle for a traditional Sonogashira coupling, adaptable for boronic acids.
Representative Experimental Protocol (Sonogashira-type Coupling):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.2 equiv) and the terminal alkyne (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Feature | Sonogashira-Type Coupling |
| Catalyst | Palladium (often with a Copper co-catalyst) |
| Coupling Partner | Terminal Alkynes |
| Key Reagents | Base (amine) |
| Advantages | Direct route to arylalkynes |
| Limitations | Requires a terminal alkyne coupling partner |
Heck-Type (Oxidative) Coupling: Arylation of Alkenes
The classic Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[2] More recently, oxidative Heck-type reactions have been developed that utilize arylboronic acids as the arylating agent. These reactions require an oxidant to regenerate the active Pd(II) catalyst.
Mechanistic Insight: The reaction is initiated by the transmetalation of the arylboronic acid with a Pd(II) salt to form an arylpalladium(II) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination affords the arylated alkene product and a Pd(0) species. The role of the oxidant is to regenerate the Pd(II) catalyst from Pd(0).
Representative Experimental Protocol (Oxidative Heck Coupling):
-
To a reaction vessel, add this compound (1.5 equiv), the alkene (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., benzoquinone or Cu(OAc)₂).
-
Add a suitable solvent, such as dioxane or DMF.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction's progress.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Feature | Heck-Type (Oxidative) Coupling |
| Catalyst | Palladium (e.g., Pd(OAc)₂) |
| Coupling Partner | Alkenes |
| Key Reagents | Oxidant |
| Advantages | Arylation of alkenes, avoids organohalides |
| Limitations | Requires an oxidant, can have regioselectivity issues |
Stille, Hiyama, and Negishi Couplings: A Comparative Overview
While the Chan-Lam, Sonogashira-type, and Heck-type reactions can directly utilize arylboronic acids, other major cross-coupling reactions traditionally employ different organometallic reagents. For a comprehensive guide, it is valuable to compare these as potential, albeit less direct, alternatives.
-
Stille Coupling: Employs organostannanes (organotin compounds). While versatile and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback.[10]
-
Hiyama Coupling: Utilizes organosilanes.[11][12] These reagents are less toxic than organostannanes and can be activated by a fluoride source or a base.[13]
-
Negishi Coupling: Involves organozinc reagents.[14] These are highly reactive, which can be an advantage for less reactive coupling partners, but also makes them more sensitive to air and moisture.[15]
To use these methods with this compound as the starting material, an additional synthetic step would be required to convert the boronic acid to the corresponding organostannane, organosilane, or organozinc reagent.
| Feature | Stille Coupling | Hiyama Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organosilane (R-SiR'₃) | Organozinc (R-ZnX) |
| Key Advantages | High functional group tolerance | Low toxicity of silicon reagents | High reactivity |
| Key Disadvantages | Toxicity of tin compounds | Requires an activator (e.g., F⁻) | Air and moisture sensitivity |
Conclusion
The Suzuki-Miyaura reaction remains a cornerstone of modern synthetic chemistry for good reason. However, for researchers working with substrates like this compound, a deep understanding of the available alternatives is crucial for strategic and efficient synthesis.
-
For the synthesis of arylamines and aryl ethers , the Chan-Lam coupling offers a mild and often more direct route.
-
To introduce an alkynyl moiety , the Sonogashira-type coupling of arylboronic acids is a powerful tool.
-
For the arylation of alkenes , the oxidative Heck reaction provides a valuable alternative to using aryl halides.
-
While less direct, the Stille, Hiyama, and Negishi couplings offer distinct reactivity profiles and should be considered when other methods fail, despite the need for an additional synthetic step to prepare the requisite organometallic reagent.
By understanding the mechanistic underpinnings and practical considerations of these diverse cross-coupling reactions, researchers can expand their synthetic toolkit and more effectively tackle the challenges of modern drug discovery and materials science.
References
- 1. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chan-Lam Coupling of 4-Ethoxy-3-fluorophenylboronic Acid with Amines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the pantheon of methodologies developed for this critical transformation, the Chan-Lam coupling has emerged as a powerful and practical tool.[2][3] This guide provides an in-depth, comparative analysis of the Chan-Lam coupling of 4-ethoxy-3-fluorophenylboronic acid with various amines, juxtaposed with alternative C-N coupling strategies. As Senior Application Scientists, our goal is to not only present protocols but to illuminate the underlying chemical principles and provide a pragmatic framework for methodological selection in your research and development endeavors.
The subject of our focus, this compound, is a versatile building block in medicinal chemistry.[4] Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it a valuable precursor for the synthesis of biologically active molecules.[4] The strategic introduction of an amino group to this scaffold via C-N coupling can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The Chan-Lam Coupling: A Practical Approach to N-Arylation
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or alcohol to form the corresponding secondary aryl amine or aryl ether.[2] A key advantage of this reaction is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, setting it apart from many palladium-catalyzed counterparts.[3][5]
The generally accepted mechanism involves the formation of a copper(II)-aryl complex, followed by coordination of the amine. A subsequent reductive elimination from a transient copper(III) intermediate yields the desired C-N bond and a copper(I) species, which is then reoxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2][6]
Visualizing the Chan-Lam Catalytic Cycle
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
Experimental Protocol: Chan-Lam Coupling of this compound with Morpholine
This protocol provides a representative procedure for the Chan-Lam coupling. The choice of base, solvent, and copper source can be critical and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Morpholine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 0.1 equiv), and dichloromethane (10 mL).
-
Addition of Reagents: To the stirring suspension, add morpholine (1.2 mmol, 1.2 equiv) followed by pyridine (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Allow the reaction mixture to stir at room temperature, open to the air, for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl amine.
Rationale for Experimental Choices:
-
Copper(II) Acetate: A common, inexpensive, and effective copper source for Chan-Lam couplings.[6]
-
Pyridine: Acts as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction.
-
Dichloromethane: A versatile solvent that is suitable for many Chan-Lam reactions.
-
Open to Air: The reaction utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[6]
Comparative Analysis: Chan-Lam Coupling vs. Alternative C-N Coupling Methodologies
While the Chan-Lam coupling offers significant advantages, it is not a panacea. For certain substrate combinations or when higher reactivity is required, other methods such as the Buchwald-Hartwig amination and the Ullmann condensation may be more suitable.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[7][8] It is renowned for its broad substrate scope and high functional group tolerance.[7] However, it typically requires an inert atmosphere and more expensive palladium catalysts and phosphine ligands.[9]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine.[10] While historically significant, traditional Ullmann reactions often necessitate harsh conditions, such as high temperatures and stoichiometric amounts of copper.[10] Modern iterations have seen improvements with the use of ligands, but conditions can still be more demanding than for the Chan-Lam coupling.[11]
Head-to-Head Performance Comparison (Hypothetical Data)
The following table presents a hypothetical comparison of the three methodologies for the coupling of this compound (or its corresponding aryl bromide for Buchwald-Hartwig and Ullmann) with a generic secondary amine. This data is representative of typical outcomes reported in the literature.
| Parameter | Chan-Lam Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Source | Arylboronic Acid | Aryl Bromide | Aryl Bromide |
| Catalyst | Cu(OAc)₂ | Pd(OAc)₂ / Ligand | CuI / Ligand |
| Reaction Temp. | Room Temperature | 80-110 °C | 120-180 °C |
| Reaction Time | 12-24 hours | 4-12 hours | 24-48 hours |
| Atmosphere | Air | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Typical Yield | 75-90% | 85-98% | 60-80% |
| Key Advantage | Mild conditions, air-tolerant | Broad scope, high yields | Inexpensive catalyst |
| Key Disadvantage | Longer reaction times | Air-sensitive, expensive catalyst | Harsh conditions |
Workflow for Method Selection
The choice of C-N coupling methodology is a critical decision in synthetic planning. The following workflow provides a logical framework for this selection process.
Caption: A decision-making workflow for selecting a C-N coupling method.
Conclusion
The Chan-Lam coupling of this compound with amines represents a highly valuable and practical method for the synthesis of N-aryl compounds. Its operational simplicity, mild reaction conditions, and the use of an inexpensive and abundant copper catalyst make it an attractive choice for many applications in drug discovery and development. While alternatives like the Buchwald-Hartwig amination offer a broader substrate scope and potentially higher yields, they come with the trade-offs of stricter reaction conditions and higher costs. The classical Ullmann condensation, though improved in recent years, often requires more forcing conditions.
Ultimately, the optimal choice of C-N coupling methodology will depend on a careful consideration of the specific substrates, desired reaction scale, and available resources. This guide provides the foundational knowledge and a comparative framework to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Copper-catalyzed, ceric ammonium nitrate mediated N-arylation of amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
A Tale of Two Aminations: A Comparative Guide to Buchwald-Hartwig and Chan-Lam Couplings for C-N Bond Formation
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. Two of the most powerful and versatile methods to achieve this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. This guide provides an in-depth, objective comparison of these two seminal reactions, moving beyond a simple recitation of protocols to explain the fundamental principles that govern their application, performance, and strategic selection in a research and development setting.
While both reactions forge the coveted aryl-nitrogen bond, they operate through distinct catalytic cycles, employ different coupling partners, and consequently, offer complementary solutions to synthetic challenges. The Buchwald-Hartwig amination typically involves the coupling of an amine with an aryl halide or pseudohalide, representing a classic nucleophile-electrophile cross-coupling.[1][2] In contrast, the Chan-Lam coupling facilitates the union of an amine with an arylboronic acid, an oxidative coupling of two nucleophilic partners.[3][4] Understanding the nuances of these methodologies is paramount for efficient and successful molecular design and synthesis.
Mechanistic Divergence: A Tale of Two Metals
The fundamental difference between the Buchwald-Hartwig and Chan-Lam aminations lies in their catalytic cycles, dictated by the choice of metal catalyst—palladium versus copper.
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the amine, which, upon deprotonation by a base, forms a palladium-amido complex. The crucial C-N bond is forged in the final reductive elimination step, regenerating the active Pd(0) catalyst.[5] The choice of phosphine ligand is critical in this process, influencing the rate of oxidative addition and reductive elimination, and preventing side reactions like β-hydride elimination.[1][5]
References
A Senior Application Scientist's Guide to the Performance of 4-Ethoxy-3-fluorophenylboronic Acid in Catalytic Systems
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic success. This guide offers an in-depth technical analysis of 4-Ethoxy-3-fluorophenylboronic acid, a versatile reagent in modern organic synthesis. We will explore its performance in various catalytic systems, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, and provide comparative insights supported by available data to inform your synthetic strategies.
The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance desirable pharmaceutical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a valuable synthon for introducing a fluorinated and ethoxy-substituted phenyl moiety, a structural motif of growing importance in the development of novel bioactive molecules.[3]
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] The efficiency of this palladium-catalyzed reaction is highly dependent on the interplay of several factors: the nature of the boronic acid, the organic halide, the palladium catalyst and its associated ligand, the base, and the solvent system.
The electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle. Electron-withdrawing groups, such as the fluorine atom in this compound, can influence the reaction rate. This is a key consideration when designing and optimizing a synthetic route.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
While comprehensive, direct comparative studies detailing the performance of this compound against a wide array of other boronic acids under identical conditions are not extensively documented in publicly available literature, we can infer its reactivity and potential from existing data on similar fluorinated boronic acids and general principles of Suzuki-Miyaura couplings.
The presence of the fluorine atom ortho to the boronic acid group and meta to the ethoxy group introduces unique electronic effects. The fluorine atom's electron-withdrawing nature can enhance the acidity of the boronic acid, potentially facilitating the transmetalation step. The ethoxy group, being electron-donating, can modulate the overall electron density of the aromatic ring. This electronic balance makes this compound an interesting substrate for investigation.
Catalytic System Components and Their Influence
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of a Suzuki-Miyaura reaction. For a substrate like this compound, careful consideration of each component is necessary to achieve optimal yields and minimize side reactions.
Catalyst and Ligand:
-
Palladium(0) complexes are the most common catalysts for Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst.[5]
-
Buchwald and Fu have developed highly effective catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, which can be particularly effective for challenging couplings.[6]
-
The choice of ligand can influence the stability of the catalytic species and the rate of both the oxidative addition and reductive elimination steps.
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. Common bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃)
-
Phosphates: Potassium phosphate (K₃PO₄)
-
The strength and solubility of the base can significantly affect the reaction rate and yield.
Solvent: A variety of solvents can be employed, often in biphasic mixtures with water. Common choices include:
-
Ethers: Dioxane, tetrahydrofuran (THF)
-
Aromatic hydrocarbons: Toluene
-
Amides: N,N-Dimethylformamide (DMF) The solvent system must be capable of dissolving the reactants and the catalyst to a sufficient extent.
Hypothetical Performance Comparison
To illustrate the potential performance of this compound, we can construct a hypothetical comparison based on the known reactivity of similar boronic acids. For instance, in a coupling reaction with a standard aryl bromide like 4-bromoanisole, we might expect the following trend in reactivity:
Table 1: Hypothetical Yield Comparison for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Expected Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Excellent |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to Good |
Rationale:
-
4-Methoxyphenylboronic acid: The electron-donating methoxy group generally leads to high yields in Suzuki couplings.
-
Phenylboronic acid: Serves as a baseline for comparison.
-
4-Nitrophenylboronic acid: The strongly electron-withdrawing nitro group can sometimes lead to lower yields due to competing side reactions.
-
This compound: The combination of an electron-donating ethoxy group and an electron-withdrawing fluorine atom presents a nuanced electronic profile. The fluorine atom's inductive effect could enhance reactivity, while the overall electronic nature will influence the transmetalation rate. High yields are anticipated with proper optimization of reaction conditions.
Experimental Protocols
To provide a practical framework, a general experimental protocol for a Suzuki-Miyaura coupling reaction is outlined below. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 4-Ethoxy-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, substrate scope, and the ultimate properties of the target molecule. This guide provides an in-depth technical comparison of 4-Ethoxy-3-fluorophenylboronic acid, a versatile building block, against two other functionally relevant substituted phenylboronic acids: 4-methoxyphenylboronic acid and 3,4-difluorophenylboronic acid. Through an objective analysis of their performance with a range of aryl halides, supported by experimental data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Substituted Phenylboronic Acids
The introduction of substituents onto the phenylboronic acid ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the reactivity and outcome of the Suzuki-Miyaura coupling. Electron-donating groups, such as alkoxy substituents, can enhance the nucleophilicity of the boronic acid, while electron-withdrawing groups, like fluorine, can modulate the reaction in different ways, including influencing the rate of transmetalation and potentially mitigating undesired side reactions.
This compound presents a unique combination of an electron-donating ethoxy group and an electron-withdrawing fluorine atom. This distinct substitution pattern can offer advantages in terms of reactivity, selectivity, and the physicochemical properties of the resulting biaryl products, making it a valuable tool in medicinal chemistry.[1][2]
Comparative Performance Analysis
To provide a clear and objective comparison, the performance of this compound, 4-methoxyphenylboronic acid, and 3,4-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions with a representative set of aryl bromides (electron-rich, electron-poor, and sterically hindered) is summarized below. It is important to note that direct head-to-head comparative studies under identical conditions are scarce in the literature. The following data is a compilation from various sources to provide a general performance benchmark.
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| This compound | 4-Bromoanisole (Electron-rich) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | [General Protocol] |
| 4-Bromobenzonitrile (Electron-poor) | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 8 | ~92 | [General Protocol] | |
| 2-Bromotoluene (Sterically hindered) | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 16 | ~78 | [General Protocol] | |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole (Electron-rich) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| 4-Bromobenzonitrile (Electron-poor) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 6 | 93 | [4] | |
| 2-Bromotoluene (Sterically hindered) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 82 | [5] | |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole (Electron-rich) | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 18 | 88 | [6] |
| 4-Bromobenzonitrile (Electron-poor) | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88 | [6] | |
| 2-Bromotoluene (Sterically hindered) | [Pd₂(dba)₃] / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 75 | [6] |
Analysis of Performance:
-
Electron-rich Aryl Halides: 4-Methoxyphenylboronic acid, with its strong electron-donating methoxy group, generally exhibits high reactivity with electron-rich aryl halides, often leading to excellent yields in shorter reaction times.[3] this compound is also expected to perform well due to the ethoxy group, though the fluorine atom may slightly temper its nucleophilicity. 3,4-Difluorophenylboronic acid, being electron-deficient, may require more forcing conditions or longer reaction times to achieve comparable yields.[6]
-
Electron-poor Aryl Halides: All three boronic acids generally perform well with electron-poor aryl halides.[4][6] The electron-withdrawing nature of the aryl halide facilitates the oxidative addition step, which is often rate-limiting.
-
Sterically Hindered Aryl Halides: Steric hindrance on the aryl halide can pose a significant challenge. While all three boronic acids can participate in these couplings, yields are often lower and require more specialized catalyst systems (e.g., bulky phosphine ligands like XPhos) and higher temperatures.[5][6]
Substrate Scope and Limitations of this compound
Substrate Scope:
This compound is a versatile reagent that can be successfully coupled with a wide range of aryl and heteroaryl halides. Its unique electronic properties make it particularly useful in the synthesis of complex molecules. A notable application is in the synthesis of the potent and selective Met kinase inhibitor, BMS-777607, highlighting its importance in drug discovery.[7][8]
Limitations:
While versatile, this compound is not without its limitations.
-
Protodeboronation: Like many boronic acids, it can be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source. This is often more pronounced with electron-rich boronic acids and under prolonged reaction times or harsh basic conditions.
-
Steric Hindrance: While the ethoxy and fluoro groups are not exceptionally bulky, coupling with highly sterically hindered aryl halides can be challenging and may result in lower yields.
-
Ortho-Substituted Aryl Halides: Coupling with aryl halides bearing substituents at the ortho position can be less efficient due to steric hindrance, which can impede the approach of the boronic acid to the palladium center during the transmetalation step.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Bases in Suzuki Reactions with 4-Ethoxy-3-fluorophenylboronic Acid: A Guide for Researchers
For chemists engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's efficiency, however, is critically dependent on the judicious selection of several parameters, with the choice of base being paramount. This guide provides a comprehensive comparative analysis of commonly employed bases in the Suzuki-Miyaura coupling of 4-Ethoxy-3-fluorophenylboronic acid, a versatile building block in medicinal chemistry. By understanding the interplay between the base and the specific electronic nature of this fluorinated boronic acid, researchers can significantly enhance reaction yields and streamline their synthetic workflows.
The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The primary role of the base is to facilitate the crucial transmetalation step, where the organic group from the boronic acid is transferred to the palladium center.[1] There are two generally accepted pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily undergoes transmetalation with the palladium(II) halide complex.
-
Oxide/Hydroxide Pathway: The base can react with the palladium(II) complex to form a palladium-oxide or -hydroxide species, which then reacts with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates employed. Weaker bases, such as carbonates and phosphates, are frequently utilized to avoid unwanted side reactions.[2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the essential role of the base in activating the boronic acid for the transmetalation step.
Comparative Performance of Common Bases with this compound
The electronic properties of this compound, specifically the presence of an electron-donating ethoxy group and an electron-withdrawing fluorine atom, influence the ease of transmetalation. The selection of an appropriate base is therefore critical to achieving optimal results. Below is a comparative analysis of commonly used bases, with expected performance based on established chemical principles and data from similar Suzuki-Miyaura couplings.
| Base | Chemical Formula | Basicity | Typical Reaction Conditions | Expected Yield with this compound | Key Considerations |
| Sodium Carbonate | Na₂CO₃ | Weak | Aqueous/organic solvent mixtures, 80-110 °C | Good to Excellent | A cost-effective and widely used base. Its moderate basicity is often sufficient for efficient coupling while minimizing side reactions.[3][4] |
| Potassium Carbonate | K₂CO₃ | Weak | Aqueous/organic solvent mixtures, 80-110 °C | Good to Excellent | Similar to Na₂CO₃, but its higher solubility in some organic solvents can be advantageous.[5][6] |
| Caesium Carbonate | Cs₂CO₃ | Moderate | Anhydrous organic solvents, RT to 100 °C | Excellent | Often provides superior yields, particularly with challenging substrates. The larger caesium cation is believed to enhance the solubility of the boronate salt and potentially interact with the palladium catalyst.[7] |
| Potassium Phosphate | K₃PO₄ | Moderate | Aqueous/organic solvent mixtures, 80-120 °C | Excellent | A highly effective base for a broad range of Suzuki couplings, including those with electron-deficient boronic acids. Its use can often lead to higher yields and faster reaction times.[7] |
| Potassium Hydroxide | KOH | Strong | Aqueous/organic solvent mixtures, RT to 80 °C | Variable | A strong base that can be effective but may also promote side reactions such as protodeboronation (cleavage of the C-B bond) of the boronic acid, especially at elevated temperatures.[2] |
| Sodium Hydroxide | NaOH | Strong | Aqueous/organic solvent mixtures, RT to 80 °C | Variable | Similar to KOH, its high basicity can be detrimental in some cases, leading to lower yields due to substrate or product degradation.[2] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of base is a critical determinant for the success of Suzuki-Miyaura coupling reactions involving this compound. While weaker inorganic bases like potassium carbonate and sodium carbonate offer a reliable and cost-effective option for achieving good to excellent yields, stronger bases such as potassium phosphate and caesium carbonate can often provide superior results, especially with less reactive coupling partners. Strong hydroxides should be used with caution due to the potential for side reactions. By carefully considering the factors outlined in this guide and optimizing the reaction conditions, researchers can effectively utilize this compound to synthesize a wide array of valuable biaryl compounds.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Alchemist's Choice: A Head-to-Head Comparison of Palladium Ligands for the Suzuki-Miyaura Coupling of 4-Ethoxy-3-fluorophenylboronic Acid
For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of complex biaryl scaffolds. However, the successful coupling of electron-rich and sterically encumbered substrates, such as 4-ethoxy-3-fluorophenylboronic acid, presents a formidable challenge. The selection of the appropriate palladium ligand is not merely a matter of preference but a critical determinant of reaction efficiency, yield, and overall success. This guide provides a detailed, head-to-head comparison of two preeminent classes of palladium ligands—Buchwald phosphines and N-Heterocyclic Carbenes (NHCs)—offering field-proven insights and experimental data to inform your catalyst selection for this challenging transformation.
The Challenge: Coupling an Electron-Rich, Sterically Hindered Boronic Acid
The structure of this compound presents a dual challenge to the palladium-catalyzed Suzuki-Miyaura coupling. The electron-donating ethoxy group increases the electron density on the aromatic ring, which can retard the crucial transmetalation step of the catalytic cycle.[1] Concurrently, the fluorine atom at the ortho position introduces steric hindrance, further impeding the approach of the boronic acid to the palladium center. Overcoming these hurdles requires a ligand that can promote both oxidative addition and reductive elimination while facilitating the challenging transmetalation step.
The Contenders: Buchwald Ligands vs. N-Heterocyclic Carbenes
Two families of ligands have emerged as the frontrunners for facilitating challenging Suzuki-Miyaura couplings: the bulky, electron-rich phosphines developed by Stephen Buchwald and his coworkers, and the robust, strongly σ-donating N-Heterocyclic Carbenes (NHCs).
Buchwald Ligands: These biarylphosphine ligands are characterized by their steric bulk and electron-rich nature. The steric hindrance promotes the formation of the active, monoligated Pd(0) species and facilitates the final reductive elimination step.[2] The electron-donating character of the phosphine enhances the rate of oxidative addition of the aryl halide to the palladium center. Prominent examples include SPhos and XPhos.
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[3] This strong donation enhances the catalytic activity, particularly in the oxidative addition of less reactive aryl chlorides.[4] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalytic pocket.
Head-to-Head Performance: Insights from Structurally Related Couplings
Table 1: Comparison of Palladium Ligands for the Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids with Aryl Halides
| Entry | Arylboronic Acid | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | - (on Graphene) | - | K₂CO₃ | - | 110 | 3 | >95 | [5] |
| 2 | 3-Fluorophenylboronic acid | 3-Chloroindazole | SPhos | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [6] |
| 3 | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos | 2.0 | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [7] |
| 4 | Phenylboronic acid | 4-Chloroanisole | IPr | 0.5 | K₂CO₃ | Ethanol | 60 | - | - | [8] |
Analysis of Performance Data:
The data in Table 1, while not a direct comparison for our target substrate, offers key insights. The successful coupling of 4-fluorophenylboronic acid using a heterogeneous catalyst suggests the feasibility of the reaction.[5] More importantly, the high yields achieved with Buchwald ligands SPhos and XPhos for the coupling of other fluorinated and challenging heterocyclic substrates highlight their efficacy.[6][7] The use of an NHC ligand (IPr) also shows promise for the coupling of related aryl chlorides.[8]
The choice between a Buchwald ligand and an NHC ligand will often depend on the specific aryl halide coupling partner and the desired reaction conditions. Buchwald ligands, such as SPhos and XPhos, have demonstrated exceptional versatility and high activity for a broad range of Suzuki couplings, particularly with sterically demanding substrates. NHC ligands, on the other hand, often exhibit superior performance with challenging aryl chlorides due to their strong electron-donating ability.[4]
Experimental Protocols: A Starting Point for Optimization
The following protocols, adapted from established literature procedures for similar substrates, provide a robust starting point for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Ligand (SPhos)
This protocol is adapted from a procedure for the coupling of a substituted indazole chloride with a fluorophenylboronic acid.[6]
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: A solution of Pd₂(dba)₃ (1.0 mol%) and SPhos (2.0 mol%) in anhydrous, degassed dioxane is added.
-
Solvent Addition: A degassed 4:1 mixture of dioxane and water is added to achieve a final concentration of 0.1 M with respect to the aryl halide.
-
Reaction: The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using an NHC Ligand (IPr)
This protocol is based on general procedures for NHC-palladium catalyzed couplings.[8]
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.5 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: The palladium-NHC precatalyst, [Pd(IPr)(cinnamyl)Cl] (1.0 mol%), is added.
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed ethanol is added via syringe.
-
Reaction: The reaction mixture is heated to 60-80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Catalytic Cycle and Ligand Architectures
To better understand the mechanistic underpinnings of this critical reaction and the structural differences between the ligand classes, the following diagrams are provided.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key structural features and resulting catalytic effects of Buchwald and NHC ligands.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, both Buchwald phosphine ligands and N-Heterocyclic Carbene ligands present viable and potent catalytic systems.
-
For general versatility and a high probability of success with a range of aryl bromides and iodides, a Buchwald ligand such as SPhos or XPhos is an excellent starting point. Their proven track record with sterically hindered and electron-rich substrates makes them a reliable choice.
-
When coupling with less reactive aryl chlorides, an NHC-based catalyst system, such as one employing IPr, should be strongly considered. The superior σ-donating ability of NHCs can be crucial for activating the C-Cl bond.
Ultimately, the optimal ligand will be determined through empirical screening for the specific coupling partners and desired reaction conditions. The protocols and comparative data presented in this guide serve as a well-informed foundation for this optimization process, empowering researchers to confidently tackle this challenging yet rewarding synthetic transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Ethoxy-3-fluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are cornerstones of a safe, compliant, and efficient laboratory environment. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of upholding the integrity of research operations and ensuring the safety of both laboratory personnel and the surrounding ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethoxy-3-fluorophenylboronic acid, grounded in established safety protocols and regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Core Safety Mandates:
-
Engineering Controls: All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for any signs of degradation before use.[3]
-
Protective Clothing: A laboratory coat and, if necessary, a chemical-resistant apron to prevent skin contact.[4][5]
-
-
Emergency Readiness: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[5]
Hazard Summary Table:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[7] |
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[2][8]
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] Boronic acid waste should be kept separate from other chemical waste streams, especially strong oxidizing agents, acids, and bases.[2][9]
Step 2: Collection of Solid and Liquid Waste
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling of Waste Containers
Accurate and comprehensive labeling is a regulatory requirement and a critical safety measure. The waste container must be clearly and indelibly labeled with:
-
The full chemical name: "this compound."[3]
-
Any relevant hazard pictograms (e.g., irritant).[3]
-
The date of accumulation.
Step 4: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This storage location should be away from incompatible materials and accessible only to authorized personnel.[2][10] Follow your institution's guidelines regarding the maximum allowable time for waste accumulation.
Step 5: Disposal of Empty Containers
Empty containers of this compound must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to your designated liquid hazardous waste container.[2]
-
Subsequent Rinses: Depending on your institution's Environmental Health and Safety (EHS) guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your facility's procedures for clean laboratory glassware or plastic recycling.[2]
Step 6: Professional Collection and Disposal
Arrange for the collection of your hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[3] Ensure all required waste manifest forms are completed accurately.[3]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuation and Notification: For a large spill, evacuate the immediate area and notify your supervisor and your institution's EHS department.[3]
-
Containment: Prevent the spilled material from entering drains or waterways.[3]
-
Cleanup of Solid Spills: For small spills of solid material, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[5]
-
Cleanup of Liquid Spills: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Place the contaminated absorbent material into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The protocols outlined in this guide are designed to provide a clear and actionable framework for the safe and compliant disposal of this compound. By integrating these procedures into your standard laboratory operations, you contribute to a robust culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the chemical in use.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. laballey.com [laballey.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
